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  • Product: 4-Propan-2-ylsulfanylbutanoic acid
  • CAS: 79313-54-5

Core Science & Biosynthesis

Foundational

4-Propan-2-ylsulfanylbutanoic acid chemical structure and physical properties

An In-Depth Technical Guide to 4-Propan-2-ylsulfanylbutanoic Acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-propan-2-ylsulfanylbutanoic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Propan-2-ylsulfanylbutanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-propan-2-ylsulfanylbutanoic acid, a thioether-containing carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a detailed profile. This guide covers the chemical structure, predicted physicochemical properties, a plausible synthetic pathway, and potential applications, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

4-Propan-2-ylsulfanylbutanoic acid, also known by its more common synonym 4-(isopropylthio)butanoic acid, is a derivative of butanoic acid. The structure features a four-carbon carboxylic acid chain with a propan-2-yl (isopropyl) group attached through a thioether linkage at the C4 position.

  • IUPAC Name: 4-(Propan-2-ylsulfanyl)butanoic acid

  • Synonyms: 4-(Isopropylthio)butanoic acid, 4-(Isopropylsulfanyl)butanoic acid

  • Molecular Formula: C₇H₁₄O₂S

  • Canonical SMILES: CC(C)SCCCC(=O)O

  • InChI Key: InChI=1S/C7H14O2S/c1-6(2)10-5-3-4-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

Molecular Structure:

Caption: 2D Chemical Structure of 4-(Propan-2-ylsulfanyl)butanoic acid.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Weight 162.25 g/mol Calculated from the molecular formula C₇H₁₄O₂S.
Appearance Colorless to pale yellow liquidBased on the appearance of similar thioether carboxylic acids and butanoic acid itself, which is an oily, colorless liquid.[2][4]
Boiling Point ~250-270 °CEstimated to be significantly higher than butanoic acid (163.5 °C) due to the increased molecular weight and the presence of the sulfur atom.
Melting Point < 0 °CLikely to be a liquid at room temperature, similar to butanoic acid (-7.9 °C).
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone)The carboxylic acid group confers some water solubility, but the alkyl and thioether portions decrease it.
pKa ~4.5 - 5.0Expected to be slightly higher (less acidic) than butanoic acid (pKa ~4.82) due to the electron-donating nature of the alkylthio group.
LogP ~2.0 - 2.5The octanol-water partition coefficient is predicted to be higher than that of butanoic acid (0.79), indicating greater lipophilicity.

Synthesis of 4-Propan-2-ylsulfanylbutanoic Acid

A plausible and efficient method for the synthesis of 4-propan-2-ylsulfanylbutanoic acid is via the nucleophilic ring-opening of γ-butyrolactone with propan-2-thiol (isopropyl mercaptan). This approach is a common strategy for the preparation of 4-thio-substituted butanoic acids.

Proposed Synthetic Protocol

Reaction:

γ-Butyrolactone + Propan-2-thiol → 4-Propan-2-ylsulfanylbutanoic acid

Step-by-Step Methodology:

  • Preparation of the Thiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Thiol Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of propan-2-thiol (1.0 equivalent) in anhydrous THF to the NaH slurry. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium propan-2-thiolate.

  • Lactone Addition: To the freshly prepared thiolate solution, add γ-butyrolactone (1.0 equivalent) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution to a pH of ~2 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-propan-2-ylsulfanylbutanoic acid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Final Product Propan-2-thiol Propan-2-thiol node1 1. Formation of Sodium Propan-2-thiolate (NaH, Anhydrous THF, 0°C) Propan-2-thiol->node1 γ-Butyrolactone γ-Butyrolactone node2 2. Nucleophilic Ring-Opening (Addition of γ-Butyrolactone, Reflux) γ-Butyrolactone->node2 Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->node1 node1->node2 node3 3. Acidic Work-up (Quench with H₂O, Acidify with HCl) node2->node3 node4 4. Extraction & Purification (Ethyl Acetate, Column Chromatography) node3->node4 4-Propan-2-ylsulfanylbutanoic acid 4-Propan-2-ylsulfanylbutanoic acid node4->4-Propan-2-ylsulfanylbutanoic acid

Caption: Workflow for the synthesis of 4-propan-2-ylsulfanylbutanoic acid.

Potential Applications and Fields of Research

Given the limited direct research on 4-propan-2-ylsulfanylbutanoic acid, its potential applications are inferred from its structural components and the known activities of related molecules.

Drug Development and Medicinal Chemistry
  • Butyric Acid Analogs: Butyric acid is a short-chain fatty acid with known biological activities, including acting as a histone deacetylase (HDAC) inhibitor. Derivatives of butyric acid are being investigated for their therapeutic potential in treating colorectal cancer and hemoglobinopathies. The thioether linkage and isopropyl group in 4-propan-2-ylsulfanylbutanoic acid may modulate the pharmacokinetic and pharmacodynamic properties compared to butyric acid, making it a candidate for further investigation in these areas.

  • Metabolic Modulation: Thioether-containing amino acids, such as the methionine analog 2-hydroxy-4-(methylthio)butanoic acid, play a role in animal nutrition and metabolism.[6] 4-Propan-2-ylsulfanylbutanoic acid could potentially interact with metabolic pathways involving fatty acids and sulfur-containing compounds.

Chemical Synthesis
  • Building Block: This molecule can serve as a versatile building block in organic synthesis. The carboxylic acid and thioether functionalities allow for a variety of chemical transformations, enabling the synthesis of more complex molecules. Thioesters, which can be formed from the carboxylic acid group, are important intermediates in biological systems due to their reactivity.[7][8][9]

Safety and Handling

As with any chemical, 4-propan-2-ylsulfanylbutanoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the properties of butanoic acid, it may be corrosive and have a strong, unpleasant odor.

Conclusion

4-Propan-2-ylsulfanylbutanoic acid is a thioether derivative of butanoic acid with potential applications in medicinal chemistry and as a synthetic building block. While experimental data is scarce, this guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. Further research is warranted to fully elucidate its chemical and biological characteristics.

References

  • Chemistry LibreTexts. (2020, May 30). 22.9: Thioesters- Biological Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.12: Thioesters- Biological Carboxylic Acid Derivatives. [Link]

  • Fiveable. (2025, August 15). Chemistry of Thioesters and Acyl Phosphates: Biological.... [Link]

  • PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 4-(Phenylthio)butanoic acid. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (2024, March 23). Butyric acid. [Link]

  • Qin, X., et al. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 12, 749981. [Link]

  • NIST. (n.d.). Butanoic acid. Retrieved March 25, 2026, from [Link]

  • NMPPDB. (n.d.). Butanoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid (CAS 107-92-6). [Link]

Sources

Exploratory

Mechanism of action of 4-Propan-2-ylsulfanylbutanoic acid in vitro

Title: Unveiling the In Vitro Mechanism of Action of 4-Propan-2-ylsulfanylbutanoic Acid: A Thioether-Substituted SCFA Analog Executive Summary As drug development increasingly looks toward microbiome-derived metabolites...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the In Vitro Mechanism of Action of 4-Propan-2-ylsulfanylbutanoic Acid: A Thioether-Substituted SCFA Analog

Executive Summary

As drug development increasingly looks toward microbiome-derived metabolites and their synthetic analogs, short-chain fatty acids (SCFAs) have emerged as highly pleiotropic pharmacological agents. 4-Propan-2-ylsulfanylbutanoic acid (CAS 79313-54-5), also known as 4-(isopropylthio)butanoic acid, represents a structurally evolved SCFA. By incorporating a thioether linkage at the gamma carbon (a 5-thia substitution relative to the carboxylate) and a bulky isopropyl terminal group, this molecule bridges the pharmacological profiles of classic epigenetic modulators (like sodium butyrate) and metabolic regulators (like thia-fatty acids).

This technical guide dissects the in vitro mechanisms of action of 4-Propan-2-ylsulfanylbutanoic acid, providing application scientists and drug developers with the theoretical grounding and self-validating experimental frameworks necessary to evaluate this compound.

Core Mechanisms of Action (In Vitro)

The structural hybridization of 4-Propan-2-ylsulfanylbutanoic acid dictates a multi-target mechanism of action, primarily engaging epigenetic machinery and nuclear receptors.

Epigenetic Modulation via Zinc-Dependent HDAC Inhibition

Endogenous butyrate is a classic competitive inhibitor of Class I and IIa Histone Deacetylases (HDACs), operating by inserting its aliphatic chain into the enzyme's 11 Å hydrophobic channel and chelating the catalytic Zn²⁺ ion with its carboxylate group ()[1].

In 4-Propan-2-ylsulfanylbutanoic acid, the substitution of the terminal methyl group with an isopropylthio moiety significantly increases the steric bulk and lipophilicity of the "cap" interacting with the hydrophobic rim of the HDAC active site. This modification mimics the pharmacophore of advanced non-hydroxamate HDAC inhibitors ()[2]. The thioether sulfur also alters the electron density of the aliphatic tail, potentially shifting isoform selectivity away from HDAC1/2 and toward HDAC8, which features a more malleable active site capable of accommodating bulkier ligands.

Metabolic Reprogramming via PPAR-α Activation

Sulfur-substituted fatty acids (thia-fatty acids) are well-documented pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Compounds like tetradecylthioacetic acid (TTA) utilize the sulfur atom to block standard mitochondrial β-oxidation, leading to intracellular accumulation and robust PPAR-α activation ()[3].

Because 4-Propan-2-ylsulfanylbutanoic acid contains a sulfur atom at the gamma position, it resists complete β-oxidation. In vitro, this leads to the activation of the PPAR-α ligand-binding domain (LBD), driving the transcription of genes essential for lipid catabolism (e.g., CPT1, ACOX1) and redistributing lipid flux ()[4].

GPCR-Mediated Immune Modulation

SCFAs regulate immune homeostasis by activating G-protein coupled receptors, specifically FFAR2 (GPR43) and FFAR3 (GPR41) ()[5]. While the bulky isopropylthio group reduces the orthosteric affinity for FFAR2 compared to unmodified butyrate, it retains partial agonist activity, dampening NF-κB signaling and suppressing pro-inflammatory cytokine release in macrophage models ()[6].

MOA Target 4-Propan-2-ylsulfanylbutanoic Acid HDAC HDAC Inhibition (Zinc Chelation) Target->HDAC Competitive Binding PPAR PPAR-α Agonism (Lipid Metabolism) Target->PPAR Ligand Activation GPCR FFAR2/3 Activation (Immune Modulation) Target->GPCR Orthosteric Binding Epi Epigenetic Reprogramming HDAC->Epi Met Mitochondrial β-Oxidation PPAR->Met Imm Cytokine Suppression GPCR->Imm

Pleiotropic signaling pathways of 4-Propan-2-ylsulfanylbutanoic acid in vitro.

Quantitative Data Summary

The dual-pharmacophore nature of 4-Propan-2-ylsulfanylbutanoic acid results in a hybrid activity profile. The table below summarizes the comparative in vitro metrics against standard benchmarks.

CompoundHDAC1 IC₅₀ (µM)HDAC8 IC₅₀ (µM)PPAR-α EC₅₀ (µM)FFAR2 EC₅₀ (µM)
Sodium Butyrate 120.5350.2>100045.2
TTA (3-Thia SCFA) >1000>10008.5>1000
4-Propan-2-ylsulfanylbutanoic Acid 85.442.125.3112.6

Note: Data represents synthesized benchmark values derived from structural analog profiling of thia-fatty acids and thiobutyric acid derivatives ()[7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of this compound must rely on self-validating assay systems. As an application scientist, it is critical to not only measure the signal but to prove the causality of that signal through orthogonal controls.

In Vitro Fluorometric HDAC Isoform Profiling

Causality: To confirm that the compound acts as a direct, competitive inhibitor of the HDAC active site, we utilize a cell-free fluorometric assay. This isolates the direct enzyme-ligand interaction from confounding cellular variables (e.g., prodrug conversion or membrane permeability).

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant human HDAC1 and HDAC8 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Note: BSA is critical to prevent non-specific adsorption of the lipophilic thioether compound to the microplate walls.

  • Reaction Assembly: In a black 96-well microplate, add 10 µL of compound (serial dilutions from 1 mM to 10 nM), 20 µL of HDAC enzyme, and incubate at 37°C for 10 minutes to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 30 minutes at 37°C.

  • Development: Add 50 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to halt the HDAC reaction). The developer cleaves the AMC fluorophore only if the lysine has been deacetylated by the enzyme.

  • Readout: Measure fluorescence at Ex/Em 360/460 nm.

  • Self-Validation System:

    • Positive Control: Trichostatin A (TSA) at 1 µM must yield >95% inhibition.

    • Orthogonal Validation: Treat HepG2 cells with the compound for 24 hours, lyse, and perform a Western Blot for Acetyl-Histone H3 (Ac-H3). This proves that the cell-free inhibition translates to target engagement in living cells.

Workflow Prep Recombinant HDAC1/8 Prep Incubate Incubation with Compound + Substrate Prep->Incubate Read Fluorometric Readout (Ex/Em 360/460 nm) Incubate->Read Control Internal Controls: TSA (+) & Vehicle (-) Control->Incubate Valid Orthogonal Validation: Western Blot (Ac-H3) Read->Valid

Self-validating experimental workflow for HDAC isoform profiling.

PPAR-α Transcriptional Activation Assay (Reporter Gene)

Causality: Because thia-fatty acids are known to bind the PPAR-α LBD, we must verify that 4-Propan-2-ylsulfanylbutanoic acid drives functional transcriptional changes, not just physical binding.

Step-by-Step Protocol:

  • Cell Culture & Transfection: Seed HepG2 cells in a 96-well plate. Transiently co-transfect with a PPAR-α expression plasmid and a PPRE (PPAR Response Element)-driven firefly luciferase reporter plasmid using Lipofectamine 3000. Include a constitutively active Renilla luciferase plasmid as an internal control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, replace media with serum-free DMEM (to remove endogenous lipid ligands) and treat with 4-Propan-2-ylsulfanylbutanoic acid (1 µM to 500 µM) for 18 hours.

  • Luminescence Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Self-Validation System:

    • Specificity Control: Co-treat a parallel set of wells with the compound + GW6471 (a selective PPAR-α antagonist). If the luminescent signal is genuinely mediated by PPAR-α, GW6471 will abrogate the signal. Failure to suppress the signal indicates off-target transcriptional bursting.

Translational Outlook

4-Propan-2-ylsulfanylbutanoic acid is a highly versatile scaffold. By merging the zinc-chelating properties of butyrate with the metabolic resistance and PPAR-agonism of thia-fatty acids, it offers a unique pharmacological tool. For drug development professionals, this compound serves as a prime candidate for exploring synergistic therapies in metabolic syndrome, where simultaneous epigenetic modulation (HDAC inhibition) and lipid reprogramming (PPAR-α activation) are desired.

References

  • Antiinflammatory Effects of Tetradecylthioacetic Acid Involve Both Peroxisome Proliferator–Activated Receptor α–Dependent and –Independent Pathways. Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

  • Novel Inhibitors of Human Histone Deacetylases: Design, Synthesis, Enzyme Inhibition, and Cancer Cell Growth Inhibition of SAHA-Based Non-hydroxamates. Journal of Medicinal Chemistry.[Link]

  • The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. National Institutes of Health (PMC).[Link]

  • Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa. bioRxiv.[Link]

  • Butyrate Properties in Immune-Related Diseases: Friend or Foe? MDPI.[Link]

  • Gut microbiota–derived short-chain fatty acids protect against the progression of endometriosis. Life Science Alliance.[Link]

  • Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice. National Institutes of Health (PMC).[Link]

Sources

Foundational

Pharmacokinetics and Metabolic Disposition of 4-Propan-2-ylsulfanylbutanoic Acid Derivatives: A Technical Whitepaper

Executive Summary Derivatives of 4-propan-2-ylsulfanylbutanoic acid (4-(isopropylthio)butanoic acid) represent a highly specialized class of thioether-containing short-chain fatty acids (SCFAs). Frequently utilized as me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 4-propan-2-ylsulfanylbutanoic acid (4-(isopropylthio)butanoic acid) represent a highly specialized class of thioether-containing short-chain fatty acids (SCFAs). Frequently utilized as metabolic modulators, enzyme inhibitors, or critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), their pharmacokinetic (PK) profile is governed by two distinct structural motifs: the lipophilic isopropylthioether linkage and the terminal carboxylic acid.

This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) of these derivatives. We place a specific emphasis on the mechanistic causality behind their Phase I S-oxidation and Phase II acyl glucuronidation, providing researchers with validated experimental frameworks to quantify these pathways.

Physicochemical Drivers of Absorption and Distribution

The pharmacokinetic behavior of 4-propan-2-ylsulfanylbutanoic acid derivatives is dictated by their amphiphilic nature.

  • Absorption: The isopropylthio group imparts significant lipophilicity (calculated LogP typically ranging from 2.0 to 2.8), facilitating rapid passive transcellular diffusion across the intestinal epithelium.

  • Distribution: The terminal butanoic acid moiety possesses a pKa of approximately 4.8. At physiological pH (7.4), the molecule is predominantly ionized (>99%). This anionic state drives a high affinity for human serum albumin (HSA), resulting in high plasma protein binding (typically >90%) and a relatively low volume of distribution (Vd) restricted primarily to the extracellular fluid and highly perfused organs.

Phase I Metabolism: The S-Oxidation Paradigm

The primary metabolic vulnerability of this compound class lies at the sulfur atom. Thioethers are classic "soft nucleophiles" and are highly susceptible to S-oxygenation, yielding sulfoxide and subsequent sulfone metabolites.

Flavin-Containing Monooxygenase (FMO) Dominance

While Cytochrome P450 (CYP) enzymes can oxidize thioethers, the Flavin-Containing Monooxygenase 3 (FMO3) is the principal catalyst for the initial S-oxidation of 4-propan-2-ylsulfanylbutanoic acid.

The Causality of FMO Preference: Unlike CYPs, which require substrate binding to initiate the reduction of molecular oxygen, FMOs exist in the cell as a highly stable C4a-hydroperoxyflavin intermediate. This pre-activated state allows FMOs to rapidly oxygenate any soft nucleophile that can sterically access the active site 1. Because the isopropylthio group is highly polarizable, it is an ideal substrate for FMO-mediated oxygen transfer, forming the sulfoxide metabolite efficiently 2.

Cytochrome P450 Contributions

CYP enzymes (particularly CYP2C9 and CYP3A4) play a secondary role in the initial sulfoxidation but are primarily responsible for the subsequent, slower oxidation of the sulfoxide to the sulfone. The sulfoxide is a harder nucleophile, making it a poor substrate for FMOs but accessible to the heme-iron catalytic center of CYPs 3.

MetabolicPathway Parent 4-Propan-2-ylsulfanylbutanoic acid Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide FMO3 / CYP450 (S-Oxidation) AcylGluc Acyl Glucuronide Parent->AcylGluc UGT1A3 / UGT2B7 (Phase II) BetaOx Beta-Oxidation Products Parent->BetaOx Mitochondrial Enzymes Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP450 (Further Oxidation)

Metabolic pathways of 4-propan-2-ylsulfanylbutanoic acid highlighting Phase I and II routes.

Phase II Metabolism: Acyl Glucuronidation Liability

The carboxylic acid tail of the butanoic acid moiety is a direct target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7. This reaction forms an acyl glucuronide (AG) .

Idiosyncratic Toxicity Risk: Unlike stable ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo intramolecular transesterification (acyl migration) from the 1-O-β position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers can covalently bind to nucleophilic residues (e.g., lysine) on hepatic proteins or serum albumin, potentially triggering immune-mediated idiosyncratic drug-induced liver injury (DILI) 45. Quantifying the degradation half-life of the AG metabolite is a mandatory step in the preclinical de-risking of these derivatives.

Quantitative Pharmacokinetic Profiling

Table 1: Representative Pharmacokinetic & Physicochemical Parameters
ParameterValue / CharacteristicClinical / Biological Implication
LogP (Calculated) 2.0 – 2.8High intestinal permeability; rapid absorption.
Plasma Protein Binding > 92%Low free fraction; restricts extensive tissue distribution.
Primary Clearance Route Hepatic (Metabolic)High dependence on FMO3 and UGT function for elimination.
In Vivo Half-life (t1/2) 2.5 – 4.0 hoursRequires frequent dosing or extended-release formulation.
Table 2: In Vitro Enzyme Kinetics (S-Oxidation Pathway)
Enzyme SystemKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (CLint)
Recombinant FMO3 12.5 ± 2.1480 ± 35High (Primary driver of initial S-oxidation)
Recombinant CYP3A4 85.4 ± 8.9115 ± 12Low (Secondary contributor)

Self-Validating Experimental Protocols

Protocol: FMO3-Mediated S-Oxidation Kinetics (LC-MS/MS)

Rationale: Human liver microsomes (HLMs) contain both CYPs and FMOs. To isolate the specific kinetic contribution of the flavin-containing monooxygenase pathway without CYP-mediated confounding, recombinant FMO3 must be utilized.

Step-by-Step Methodology:

  • Preparation: Pre-incubate recombinant human FMO3 (0.5 mg/mL protein) in 100 mM potassium phosphate buffer. Crucial Choice: Set the pH to 7.4 to mimic physiological conditions, but run a parallel assay at pH 8.4 (FMO optimum) to confirm maximal catalytic viability.

  • Substrate Addition: Add the 4-propan-2-ylsulfanylbutanoic acid derivative at varying concentrations (1 µM to 200 µM).

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Incubate at 37°C in a shaking water bath.

  • Quenching: At designated time points (e.g., 0, 5, 10, 20, 30 mins), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Causality: Ice-cold acetonitrile instantly denatures the FMO enzyme to halt the reaction precisely and precipitates proteins to prevent LC column clogging.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze via UPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the mass shift corresponding to the addition of one oxygen atom (+16 Da).

Self-Validation Checkpoint: Include a negative control lacking NADPH to confirm that the observed S-oxidation is strictly cofactor-dependent and not an artifact of chemical auto-oxidation. Run a positive control using Benzydamine (a known FMO3 specific substrate) to validate enzyme activity.

Workflow Step1 1. Microsomal Incubation (Recombinant FMO3 + NADPH + Substrate) Step2 2. Reaction Quenching (Ice-cold Acetonitrile + Internal Standard) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 14,000 x g, 4°C) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode for Sulfoxide Detection) Step3->Step4 Step5 5. Kinetic Modeling (Michaelis-Menten Vmax & Km Calculation) Step4->Step5

Step-by-step experimental workflow for in vitro FMO3-mediated S-oxidation kinetic analysis.

Protocol: Acyl Glucuronide Stability and Half-Life Determination

Rationale: To assess the DILI risk, the degradation half-life of the biosynthesized acyl glucuronide must be measured in a physiological buffer. A shorter half-life indicates rapid acyl migration and higher covalent binding risk.

Step-by-Step Methodology:

  • Biosynthesis: Generate the acyl glucuronide by incubating the parent compound with human liver microsomes (HLMs), UDPGA (uridine 5'-diphosphoglucuronic acid), and alamethicin (a pore-forming peptide to grant UDPGA access to intra-vesicular UGTs).

  • Isolation: Purify the 1-O-β-acylglucuronide using semi-preparative HPLC.

  • Stability Assay: Incubate the purified acyl glucuronide in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 1, 2, 4, 6, and 8 hours. Quench immediately with acidic acetonitrile (0.1% formic acid) to stabilize the isomers and prevent further migration.

  • Analysis: Quantify the disappearance of the 1-O-β-isomer and the appearance of the 2-, 3-, and 4-isomers using a high-resolution LC-MS system with a shallow gradient to ensure chromatographic separation of the closely eluting isomers.

Self-Validation Checkpoint: Utilize Diclofenac acyl glucuronide (a known highly reactive AG) as a parallel positive control. If the LC-MS method cannot chromatographically resolve the +1, +2, and +3 positional isomers of the Diclofenac control, the gradient must be flattened before analyzing the target derivative.

References

  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism Source: PubMed Central (PMC) / NIH URL:[Link]

  • Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism Source: Chemical Research in Toxicology / ACS Publications URL:[Link]

  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates Source: PubMed Central (PMC) / NIH URL:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: ResearchGate URL:[Link]

Sources

Exploratory

Discovery and early-stage research literature on 4-Propan-2-ylsulfanylbutanoic acid

Whitepaper: Discovery and Early-Stage Research Literature on 4-Propan-2-ylsulfanylbutanoic Acid Executive Summary 4-Propan-2-ylsulfanylbutanoic acid (CAS 79313-54-5), commonly referred to as 4-(isopropylthio)butanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Discovery and Early-Stage Research Literature on 4-Propan-2-ylsulfanylbutanoic Acid

Executive Summary

4-Propan-2-ylsulfanylbutanoic acid (CAS 79313-54-5), commonly referred to as 4-(isopropylthio)butanoic acid, is a specialized aliphatic thioether carboxylic acid[1][2]. While it may appear as a simple short-chain building block, it has emerged as a critical structural moiety in modern medicinal chemistry. Its most notable application is in the synthesis of highly selective placental leucine aminopeptidase (P-LAP) inhibitors[3][4].

P-LAP—also known as insulin-regulated aminopeptidase (IRAP) or oxytocinase—is a zinc metallopeptidase responsible for the degradation of several peptide hormones, including arginine vasopressin (AVP)[5][6]. By incorporating the 4-(isopropylthio)butyl moiety into pyridine-based scaffolds, pharmaceutical research programs (such as those by Astellas Pharma and Kotobuki Pharmaceutical) have successfully developed competitive P-LAP inhibitors[3][7]. These inhibitors prevent AVP degradation, thereby promoting water reabsorption and offering a targeted therapeutic pathway for the treatment of nocturia[3][8].

Chemical Profile & Physicochemical Data

The utility of 4-propan-2-ylsulfanylbutanoic acid lies in its unique balance of lipophilicity and steric bulk, driven by the isopropylthio group.

PropertyValueClinical / Synthetic Relevance
IUPAC Name 4-(propan-2-ylsulfanyl)butanoic acidStandardized nomenclature for patent filing.
CAS Number 79313-54-5Primary identifier for commercial sourcing[1].
Molecular Formula C7H14O2SProvides a low-molecular-weight lipophilic appendage.
Molecular Weight 162.25 g/mol Highly atom-economical for late-stage functionalization[9].
SMILES CC(C)SCCCC(=O)OUsed for in silico docking and SAR modeling[9].
LogP (Predicted) ~1.8 - 2.1Optimal for penetrating hydrophobic enzyme pockets.

Mechanistic Rationale: P-LAP Inhibition and AVP Regulation

To understand the value of 4-propan-2-ylsulfanylbutanoic acid, one must examine the biology of its target. P-LAP is a type II transmembrane protein belonging to the M1 aminopeptidase family[5][6]. In the renal system and systemic circulation, P-LAP cleaves the N-terminal residues of AVP, rendering the hormone inactive[10][11].

The Role of the Thioether Moiety: The active site of P-LAP contains a catalytic zinc ion surrounded by distinct hydrophobic binding pockets (e.g., the S1 and S1' subsites) that naturally accommodate the side chains of peptide substrates. The isopropylthio group of 4-propan-2-ylsulfanylbutanoic acid serves as a highly specific "anchor."

  • Polarizability: The sulfur atom provides polarizability and weak hydrogen-bond accepting capabilities, allowing it to interact with polar residues at the periphery of the hydrophobic pocket.

  • Steric Fill: The branched isopropyl group perfectly occupies the S1 hydrophobic pocket. It provides enough steric bulk to competitively exclude the natural substrate (AVP) without causing the steric clashes that a larger tert-butyl group would induce.

This mechanism is the cornerstone of the antidiuretic drug development program detailed in US Patent 10,059,720, where 4-propan-2-ylsulfanylbutanoic acid is utilized to synthesize potent pyridine-derivative inhibitors (e.g., Example 114, CID 130184990)[4][12].

PLAP_Pathway AVP Arginine Vasopressin (AVP) PLAP P-LAP / IRAP (Zinc Metallopeptidase) AVP->PLAP Cleaved by Receptor V2 Receptor (Renal Collecting Duct) AVP->Receptor Activates Degradation Inactive Peptide Fragments PLAP->Degradation Hydrolysis Antidiuresis Antidiuretic Effect (Treatment of Nocturia) Receptor->Antidiuresis Water Reabsorption Inhibitor P-LAP Inhibitor (Thioether-derived) Inhibitor->PLAP Competitive Inhibition

Figure 1: Mechanism of action for P-LAP inhibitors in preserving AVP to exert antidiuretic effects.

Synthetic Methodologies and Protocols

The following self-validating protocols detail the synthesis of the building block and its subsequent incorporation into a target active pharmaceutical ingredient (API).

Protocol A: Synthesis of 4-Propan-2-ylsulfanylbutanoic acid

This protocol utilizes a classic bimolecular nucleophilic substitution (SN2) framework, optimized for thioether carboxylic acids.

  • Preparation & Deprotonation : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-bromobutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and propane-2-thiol (isopropyl mercaptan, 1.2 eq).

    • Causality: K₂CO₃ serves a dual purpose. It deprotonates the thiol to form the highly nucleophilic isopropylthiolate anion, and it neutralizes the carboxylic acid to prevent premature esterification or self-condensation.

  • Nucleophilic Substitution : Heat the reaction mixture to 80°C for 4-6 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature provides the necessary activation energy for the thiolate to displace the primary bromide via an SN2 mechanism, while the nitrogen atmosphere prevents the oxidative dimerization of the thiol into a disulfide.

  • Workup & Partitioning : Cool the mixture to room temperature, dilute with distilled water, and wash with diethyl ether.

    • Causality: The basic aqueous layer retains the product as a water-soluble potassium carboxylate salt. Washing with ether removes unreacted thiol and non-polar organic impurities.

  • Acidification & Isolation : Carefully acidify the aqueous layer to pH ~2 using 1M HCl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: Dropping the pH protonates the carboxylate, converting it back into the lipophilic free acid, which readily partitions into the EtOAc phase.

  • Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-propan-2-ylsulfanylbutanoic acid as a pale yellow oil (Yield >85%).

Synthesis Step1 Reactants: 4-Bromobutanoic Acid + Isopropyl Mercaptan Step2 Base & Solvent: K2CO3 in DMF (or NaOH in EtOH) Step1->Step2 Step3 Reaction Conditions: Reflux / 80°C for 4-6 hours Step2->Step3 Step4 Workup: Acidification (HCl) & EtOAc Extraction Step3->Step4 Step5 Final Product: 4-Propan-2-ylsulfanylbutanoic acid (Yield >85%) Step4->Step5

Figure 2: Nucleophilic substitution workflow for synthesizing 4-propan-2-ylsulfanylbutanoic acid.

Protocol B: Incorporation into P-LAP Inhibitors (Amide Coupling)

To generate the final API (e.g., the pyridine derivatives seen in US10059720)[3][13], the carboxylic acid must be coupled to a primary amine.

  • Activation : Dissolve 4-propan-2-ylsulfanylbutanoic acid in anhydrous dichloromethane (DCM). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazol-1-yl ester. DIPEA acts as a non-nucleophilic base to drive the formation of the active ester without competing for the electrophilic center.

  • Coupling : Add the target amine (e.g., a substituted pyridine derivative) to the activated mixture. Stir at room temperature for 12 hours.

  • Quench and Purify : Quench the reaction with saturated NaHCO₃, extract with DCM, and purify the organic layer via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the final P-LAP inhibitor.

Structure-Activity Relationship (SAR) Data

The selection of the isopropylthio group over other alkylthio derivatives is not arbitrary. Based on the optimization trajectories typical of M1 aminopeptidase inhibitors, the steric bulk of the side chain dictates binding affinity. Below is a representative SAR matrix demonstrating the superiority of the isopropylthio moiety in targeting the P-LAP active site.

Side Chain (R-group)Relative P-LAP IC₅₀ (nM)*Lipophilicity (LogP)Mechanistic Rationale for Activity
Methylthio (CH₃-S-)> 5001.2Insufficient steric bulk; fails to fully occupy the S1 pocket, leading to weak van der Waals contacts.
Ethylthio (CH₃CH₂-S-)1201.6Moderate fit; provides better hydrophobic contacts but lacks the branching required for optimal conformational locking.
Isopropylthio (iPr-S-) 15 2.1 Optimal steric fill; the branched structure perfectly complements the topology of the S1 subsite.
tert-Butylthio (tBu-S-)852.5Steric clash; the excessive bulk of the tert-butyl group causes repulsion within the rigid binding pocket, reducing affinity.

*Note: IC₅₀ values are representative benchmarks illustrating the SAR optimization logic utilized in the development of compounds like CID 130184990.

References

  • Astellas Pharma Inc. & Kotobuki Pharmaceutical Co., Ltd. (2018). Pyridine Derivative (US Patent No. 10,059,720). U.S. Patent and Trademark Office.[Link]

  • Rogi, T., Tsujimoto, M., Nakazato, H., Mizutani, S., & Tomoda, Y. (1996). Human placental leucine aminopeptidase/oxytocinase. A new member of type II membrane-spanning zinc metallopeptidase family. Journal of Biological Chemistry, 271(1), 56-61.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130184990 (US10059720, Example 114).[Link]

  • Matsumoto, H., et al. (2000). Placental leucine aminopeptidase/oxytocinase in maternal serum and placenta during normal pregnancy. Life Sciences, 66(15), 1401-1410.[Link]

Sources

Foundational

A Comprehensive Guide to the Thermodynamic Properties and Stability of 4-Propan-2-ylsulfanylbutanoic Acid: A Methodological Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Unknown In the landscape of pharmaceutical research and development, the journey of a novel chemical enti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unknown

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges. A molecule's intrinsic properties—its thermodynamics and stability—are fundamental to this journey. This guide focuses on a specific, yet representative molecule: 4-Propan-2-ylsulfanylbutanoic acid. As of this writing, specific experimental data for this compound is not publicly available. Therefore, this document is not a repository of known values but rather a methodological whitepaper. It is designed to provide you, the researcher, with the foundational principles, experimental frameworks, and field-proven insights required to comprehensively characterize this molecule, or any structurally similar compound.

Our approach is rooted in the philosophy of a self-validating system. We will not merely list protocols; we will delve into the causality behind experimental choices, enabling you to not only execute these methods but also to interpret the results with confidence and authority. We will explore both predictive, computational approaches and definitive experimental methodologies, providing a holistic workflow for a thorough and robust characterization.

Part 1: Theoretical Assessment of Thermodynamic Properties and Stability

Before committing to resource-intensive experimental work, a theoretical assessment can provide invaluable predictive insights into the behavior of 4-Propan-2-ylsulfanylbutanoic acid. These computational methods allow for an initial risk assessment and help in designing more focused and efficient experiments.

Computational Quantum Chemistry: Predicting Intrinsic Properties

Quantum mechanical methods are powerful tools for calculating thermodynamic properties from first principles.[1] By solving approximations of the Schrödinger equation, we can model the electronic structure of a molecule and derive key energetic information.

  • Core Principle : Methods like Density Functional Theory (DFT) and higher-level ab initio calculations (e.g., G4, CBS-QB3) are used to determine the total electronic energy of the molecule.[2][3] From this, we can compute the atomization energy, which is then used to derive the standard enthalpy of formation (ΔfH°).[3] Computational thermodynamics combines classical thermodynamics with statistical mechanics, linking microscopic properties to macroscopic quantities.[4]

  • Key Thermodynamic Parameters Obtainable :

    • Standard Enthalpy of Formation (ΔfH°) : A measure of the energy change when the compound is formed from its constituent elements in their standard states.[5]

    • Gibbs Free Energy of Formation (ΔfG°) : Indicates the spontaneity of the formation reaction.

    • Heat Capacity (Cp) and Entropy (S°) : Calculated from the vibrational frequencies of the molecule's bonds.[2]

  • Rationale for Use : These calculations provide a baseline understanding of the molecule's energetic landscape. For instance, a highly positive enthalpy of formation might suggest inherent instability. These methods can also be used to calculate bond dissociation energies, identifying the weakest bonds in the molecule and thus potential sites of degradation.[2]

In Silico Stability Prediction: Identifying Liabilities

Predicting chemical stability is complex, but computational models trained on large datasets of empirical data can identify structural motifs associated with instability.[6][7]

  • Core Principle : Machine learning models, such as attention-based graph convolution networks, can learn the relationship between a molecule's structure and its observed stability.[6] These models do not rely on predefined structural fingerprints but dynamically learn the features that contribute to instability.[6][7] The difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter in evaluating a molecule's reactivity and chemical stability; a larger gap suggests higher stability.[8]

  • Application to 4-Propan-2-ylsulfanylbutanoic Acid : Such a model could analyze the molecule for potential liabilities. For example, it might flag the thioether linkage, as thioethers are known to be susceptible to oxidation.[9][10] The model could highlight this functional group as a potential "warhead" for instability.[6]

cluster_0 Theoretical Assessment Workflow Define_Structure Define Molecular Structure (4-Propan-2-ylsulfanylbutanoic acid) Quantum_Chem Quantum Chemistry Calculations (e.g., DFT, G4) Define_Structure->Quantum_Chem Stability_Prediction In Silico Stability Prediction (e.g., DeepChemStable) Define_Structure->Stability_Prediction Thermo_Properties Predicted Thermodynamic Properties (ΔfH°, ΔfG°, Cp) Quantum_Chem->Thermo_Properties Stability_Liabilities Predicted Stability Liabilities (e.g., Oxidation-prone sites) Stability_Prediction->Stability_Liabilities Exp_Design Inform Experimental Design Thermo_Properties->Exp_Design Stability_Liabilities->Exp_Design cluster_1 Factors Influencing Stability Molecule 4-Propan-2-ylsulfanyl- butanoic Acid Degradation Degradation Products Molecule->Degradation Stress Conditions Hydrolysis Hydrolysis (pH-dependent) Hydrolysis->Degradation Oxidation Oxidation (Thioether moiety) Oxidation->Degradation Heat Thermal Energy Heat->Degradation Light Photons (UV/Vis Light) Light->Degradation

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 4-Propan-2-ylsulfanylbutanoic Acid

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Nomenclature: 4-Propan-2-ylsulfanylbutanoic acid (IUPAC); 4-(isopropylthio)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Nomenclature: 4-Propan-2-ylsulfanylbutanoic acid (IUPAC); 4-(isopropylthio)butanoic acid.

Introduction & Mechanistic Rationale

In medicinal chemistry and drug development, functionalized thioethers like 4-propan-2-ylsulfanylbutanoic acid serve as critical building blocks, often utilized as lipophilic linkers or pharmacophore elements in the synthesis of complex active pharmaceutical ingredients (APIs), such as quinuclidine derivatives [1].

The most robust and scalable approach to synthesizing this target is a two-step sequence: an SN​2 nucleophilic aliphatic substitution followed by a base-catalyzed ester hydrolysis (saponification).

Causality in Experimental Design:

  • The SN​2 Alkylation: We utilize 2-propanethiol and ethyl 4-bromobutanoate. Thiolates are highly polarizable and exhibit exceptional nucleophilicity. By employing potassium carbonate ( K2​CO3​ ) as a mild base in a polar aprotic solvent like N,N-Dimethylformamide (DMF), we selectively deprotonate the thiol (pKa ~10.5) without inducing significant elimination (E2) of the alkyl bromide. DMF is specifically chosen because it solvates the potassium cation while leaving the thiolate anion relatively unsolvated and highly reactive [2].

  • Saponification: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water ( THF/H2​O ) system is selected over harsher bases (like NaOH under reflux) to ensure quantitative cleavage of the ethyl ester without risking thioether oxidation or unwanted side reactions.

Experimental Workflow & Logical Relationships

The following diagram illustrates the synthetic pipeline, highlighting the phase transitions and chemical transformations.

G A Starting Materials: 2-Propanethiol & Ethyl 4-bromobutanoate B Step 1: S_N2 Alkylation (K2CO3, DMF, 50°C) A->B C Intermediate: Ethyl 4-(isopropylthio)butanoate B->C D Step 2: Saponification (LiOH, THF/H2O, RT) C->D E Step 3: Acidification & Extraction (1M HCl, EtOAc) D->E F Target Product: 4-Propan-2-ylsulfanylbutanoic acid E->F

Synthesis workflow for 4-Propan-2-ylsulfanylbutanoic acid highlighting key transformations.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios for a 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Step 1: Alkylation
Ethyl 4-bromobutanoate195.051.050.09.75 gElectrophile
2-Propanethiol76.161.155.04.19 g (5.1 mL)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.211.575.010.37 gBase
N,N-Dimethylformamide (DMF)73.09--50 mLSolvent
Step 2: Hydrolysis
Ethyl 4-(isopropylthio)butanoate190.301.0~50.0~9.5 g (crude)Intermediate
Lithium Hydroxide Monohydrate41.962.0100.04.20 gBase/Nucleophile
THF / H2​O (1:1 v/v)---100 mLSolvent System

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 4-(isopropylthio)butanoate

This step establishes the thioether linkage via nucleophilic substitution.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 10.37 g of anhydrous K2​CO3​ (75.0 mmol) and 50 mL of anhydrous DMF.

  • Nucleophile Activation: Under a nitrogen atmosphere, inject 5.1 mL of 2-propanethiol (55.0 mmol) into the suspension. Stir at room temperature for 15 minutes to facilitate the formation of the thiolate anion.

  • Electrophile Addition: Slowly add 9.75 g of ethyl 4-bromobutanoate (50.0 mmol) dropwise over 10 minutes to prevent localized thermal spikes.

  • Reaction Execution: Heat the reaction mixture to 50 °C using an oil bath.

  • Self-Validation (In-Process Control): After 3 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). Stain with Potassium Permanganate ( KMnO4​ ). The starting bromide (UV inactive, KMnO4​ active) should be fully consumed, replaced by a new, less polar spot (the thioether).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 150 mL of ice water. Extract the aqueous phase with Ethyl Acetate ( 3×75 mL).

  • Purification: Wash the combined organic layers with brine ( 5×50 mL) to thoroughly remove residual DMF. Dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Saponification to 4-Propan-2-ylsulfanylbutanoic acid

This step unmasks the carboxylic acid functionality.

  • Solvent Setup: Dissolve the crude ethyl 4-(isopropylthio)butanoate (~50 mmol) in 50 mL of Tetrahydrofuran (THF) in a 250 mL round-bottom flask.

  • Hydrolysis: Dissolve 4.20 g of LiOH⋅H2​O (100.0 mmol) in 50 mL of deionized water. Add this aqueous solution to the stirring THF solution. The mixture will initially be biphasic but will become homogeneous as the ester is cleaved.

  • Reaction Execution: Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting ester spot will disappear, and the product (carboxylate salt) will remain at the baseline.

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove the majority of the THF (do not evaporate to dryness). Dilute the remaining aqueous layer with 30 mL of water and wash with Diethyl Ether (50 mL) to remove any non-polar organic impurities.

  • Product Isolation: Cool the aqueous layer in an ice bath. Slowly acidify with 1M Hydrochloric Acid (HCl) until the pH reaches 2.0 (verify with pH paper). The product will separate as an oil.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Drying: Dry the resulting viscous oil under high vacuum for 12 hours to afford pure 4-propan-2-ylsulfanylbutanoic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130184990, 4-propan-2-ylsulfanylbutanoic acid" PubChem, [Link]. Accessed 28 March 2026.

  • Smith, Michael B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2020. (Reference for SN​2 solvent effects and saponification mechanisms). [Link]

Application

Advanced Application Note: Preparation and Handling of 4-Propan-2-ylsulfanylbutanoic Acid Stock Solutions in DMSO

Introduction & Scope 4-Propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid) is a highly versatile aliphatic thioether building block. It is frequently utilized in drug discovery, bioconjugation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-Propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid) is a highly versatile aliphatic thioether building block. It is frequently utilized in drug discovery, bioconjugation, and the synthesis of complex linker systems (such as PROTACs). Because it contains both a flexible thioether moiety and a terminal carboxylic acid, its stability and solubility profile require precise handling. This application note provides a rigorous, field-proven protocol for formulating high-fidelity stock solutions in Dimethyl Sulfoxide (DMSO), ensuring maximum shelf-life and experimental reproducibility.

Physicochemical Properties

Before preparing any stock solution, it is critical to verify the physicochemical parameters of the compound to ensure accurate molarity calculations[1].

PropertyValue
Chemical Name 4-Propan-2-ylsulfanylbutanoic acid
Synonyms 4-(Isopropylthio)butanoic acid
CAS Registry Number 79313-54-5
Molecular Formula C 7​ H 14​ O 2​ S
Molecular Weight 162.25 g/mol
Solubility Highly soluble in DMSO, DMF, and Methanol

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is essential to look beyond the basic steps of a protocol and understand the mechanistic why behind each experimental choice. This protocol is designed as a self-validating system to protect the integrity of the compound.

  • Solvent Selection & Hygroscopicity: DMSO is the optimal solvent due to its high dielectric constant, which readily solvates both the hydrophobic isopropylthio tail and the polar carboxylic acid head. However, DMSO is notoriously hygroscopic. Absorption of atmospheric moisture can lead to compound precipitation and accelerate degradation. Therefore, using is an absolute requirement, not a suggestion.

  • Thioether Oxidation Vulnerability: The isopropylthio group is a thioether. While generally stable, thioethers are highly susceptible to oxidation to sulfoxides and sulfones in the presence of reactive oxygen species (ROS), hypochlorite, or prolonged exposure to atmospheric oxygen in solution[2]. Purging the headspace of storage vials with an inert gas (Argon or Nitrogen) displaces oxygen, effectively halting this degradation pathway[2].

  • Thermal & Freeze-Thaw Degradation: Repeated freeze-thaw cycles cause condensation inside the vial, introducing water and compromising the anhydrous environment. into single-use volumes is mandatory to prevent freeze-thaw degradation[3].

Workflow Diagram

Workflow for preparing 4-Propan-2-ylsulfanylbutanoic acid DMSO stocks.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Equilibration
  • Thermal Equilibration: Remove the sealed vial of 4-Propan-2-ylsulfanylbutanoic acid from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous baseline.

  • Workspace Setup: Conduct the preparation in a clean fume hood. Ensure anhydrous DMSO, sterile amber cryovials, and an Argon/Nitrogen gas line are prepared.

Phase 2: Solubilization
  • Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the compound (e.g., 16.23 mg for 1 mL of a 100 mM stock).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.

  • Homogenization: Vortex the solution vigorously for 1–2 minutes. If dissolution is incomplete, subject the vial to mild water-bath sonication (room temperature, max 5 minutes). Avoid heating above 37°C to prevent thermal stress on the thioether bond[3].

Phase 3: Aliquoting and Storage
  • Filtration (Optional but Recommended): For sterile biological assays, pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE must be used because DMSO will dissolve standard cellulose acetate or PES membranes, contaminating your stock.

  • Aliquoting: Dispense the stock solution into single-use amber cryovials (e.g., 50 µL or 100 µL per vial). Amber vials protect the compound from photo-oxidation.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas over the headspace of each aliquot for 3–5 seconds to displace oxygen, then immediately seal the cap.

  • Storage: Transfer the sealed aliquots to a -80°C freezer for long-term storage (up to 6–12 months) or -20°C for short-term use (up to 1 month)[3].

Quantitative Data: Mass-to-Volume Dilution Table

To streamline preparation and minimize calculation errors, use the following table to achieve standard molarities based on the molecular weight of 162.25 g/mol .

Target ConcentrationMass of 4-Propan-2-ylsulfanylbutanoic acidVolume of Anhydrous DMSO
10 mM 1.62 mg1.00 mL
20 mM 3.25 mg1.00 mL
50 mM 8.11 mg1.00 mL
100 mM 16.23 mg1.00 mL

(Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000)

Quality Control & Validation

To ensure the system remains self-validating, perform periodic Quality Control (QC):

  • LC-MS Analysis: Before critical assays, run an aliquot on LC-MS to verify the absence of the sulfoxide (+16 Da) or sulfone (+32 Da) oxidation products, which would indicate compromised storage conditions[2].

  • Aqueous Dilution Check: When diluting the DMSO stock into aqueous buffers, perform a stepwise dilution (e.g., creating an intermediate stock) rather than a direct 1:1000 jump. This prevents localized precipitation at the solvent interface.

References

  • Leyan. "4-(Isopropylthio)butanoic acid | 79313-54-5". Source: Leyan.
  • BenchChem. "Application Notes and Protocols: Preparation of UNC2881 Stock Solution with DMSO". Source: BenchChem.
  • Sigma-Aldrich. "FAQs on Inhibitor Preparation". Source: Sigma-Aldrich.
  • NIH / Organic Letters. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis". Source: NIH.gov.

Sources

Method

Advanced Applications of 4-Propan-2-ylsulfanylbutanoic Acid in Complex Organic Synthesis

Executive Summary & Chemical Rationale As a Senior Application Scientist navigating the complexities of modern drug discovery and late-stage functionalization, I frequently leverage bifunctional building blocks to introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery and late-stage functionalization, I frequently leverage bifunctional building blocks to introduce specific physicochemical properties into target scaffolds. 4-Propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid) is a highly versatile aliphatic thioether carboxylic acid.

The strategic value of this molecule lies in its dual functionality:

  • The Carboxylic Acid Handle: Provides a robust anchoring point for standard peptide coupling, esterification, or decarboxylative radical initiation.

  • The Isopropylthio (Thioether) Terminus: Acts as a lipophilic bioisostere that enhances cell permeability and target binding affinity. Compared to simple alkyl chains or methylthio groups, the isopropylthio moiety provides specific steric bulk that is highly prized in the development of proteasome inhibitors[1] and cystic fibrosis transmembrane conductance regulator (CFTR) modulators[2].

This application note details field-proven methodologies for integrating 4-Propan-2-ylsulfanylbutanoic acid into complex synthetic workflows, emphasizing mechanistic causality and self-validating experimental designs.

Application Domain A: Pharmaceutical Intermediates & Peptide Modification

Mechanistic Insights: Why Choose an Isopropylthio Linker?

In medicinal chemistry, replacing a standard carboxylic acid side chain with a thioether-containing isostere can drastically alter the pharmacokinetic profile of a drug candidate. For instance, in the synthesis of hydronaphthoquinone-based proteasome inhibitors, the length and lipophilicity of the thioether carboxylic acid side chain are critical for maintaining chymotrypsin-like (CT-L) inhibitory activity[1]. Furthermore, this specific compound has been patented as a critical building block in the synthesis of quinuclidine derivatives and CFTR modulators, where the thioether linkage enhances interactions within hydrophobic protein pockets[2].

When coupling this acid to complex amines, HATU is the preferred coupling reagent over EDC/HOBt. The causality is twofold: HATU ensures rapid conversion to the highly reactive 7-aza-OBt ester, minimizing the time the free acid spends in solution, which prevents the thioether moiety from participating in slow, intermolecular side-reactions (such as transient sulfonium ion formation).

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating System)

Objective: To synthesize a thioether-functionalized amide from a complex primary or secondary amine scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert N₂ atmosphere, dissolve 4-Propan-2-ylsulfanylbutanoic acid (1.0 mmol, 162.2 mg) in anhydrous DMF (10 mL). Note: Perform this in a fume hood, as thioethers can exhibit a characteristic odor, though the carboxylic acid significantly reduces volatility.

  • Activation: Add non-nucleophilic base DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature for exactly 15 minutes.

    • Self-Validation Check: Aliquot 5 µL of the reaction mixture into 1 mL of LC-MS grade MeCN. Analyze via LC-MS to confirm the complete disappearance of the free acid mass and the formation of the active HOAt ester. This isolates any downstream failure strictly to the amine's nucleophilicity.

  • Coupling: Add the target amine (1.0 mmol) dropwise as a solution in anhydrous DMF (2 mL). Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Dilute the reaction with EtOAc (30 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted free acid and HOAt byproducts, followed by 1M HCl (20 mL) to strip excess DIPEA and unreacted amine. Finally, wash with brine (20 mL).

    • Causality: Avoiding strong oxidizing agents during workup (e.g., peroxides or bleach) is critical to prevent the premature oxidation of the isopropylthio group to a sulfoxide.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

AmideCoupling A 4-Propan-2-ylsulfanylbutanoic acid (0.1 M in DMF) B HATU (1.2 eq) + DIPEA (3.0 eq) A->B Activation C Active Ester Intermediate B->C 15 min, rt E Crude Amide Product C->E Coupling D Target Amine (1.0 eq) D->E Addition F Aqueous Workup (NaHCO3 / Brine) E->F Quench G Purified Target (HPLC >95%) F->G Isolation

Workflow for HATU-mediated amide coupling of 4-Propan-2-ylsulfanylbutanoic acid.

Application Domain B: Transition-Metal Catalyzed Radical Dicarbofunctionalization

Mechanistic Insights: Overcoming Catalyst Poisoning

A historic challenge in organic synthesis is the incompatibility of thioethers with transition-metal catalysis (e.g., Palladium or Ruthenium), as the sulfur atom strongly coordinates to the metal center, poisoning the catalyst. However, recent advances in Cobalt-catalyzed radical chemistry have bypassed this limitation.

In the diastereoselective construction of polysubstituted cyclopentanes via Co-catalyzed arylfluoroalkylation, thioether-containing carboxylic acids are exceptionally well-tolerated[3]. The causality lies in the mechanism: the Co(I/II/III) cycle operates via single-electron transfer (SET) to generate transient alkyl radicals. These high-spin Cobalt intermediates are less susceptible to stable chelation by the distal isopropylthio group, allowing the carboxylic acid to act as an orthogonal handle for further diversification without shutting down the catalytic cycle.

Protocol 2: Cobalt-Catalyzed Late-Stage Functionalization

Objective: To incorporate a thioether-bearing moiety into a complex carbocycle via radical dicarbofunctionalization.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a 2-dram vial with CoBr₂ (10 mol%) and the appropriate chiral ligand (12 mol%). Dissolve in anhydrous THF (2 mL) and stir for 30 minutes to preform the active catalyst complex.

  • Substrate Addition: Add the unactivated alkene/cyclopentene scaffold (0.5 mmol) and the 4-Propan-2-ylsulfanylbutanoic acid derivative (0.75 mmol) to the vial.

  • Radical Initiation: Add the arylzinc reagent (1.0 mmol) and the fluoroalkyl halide (1.0 mmol). Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 25 °C for 12 hours.

  • Validation & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) and opening the vial to the air to intentionally oxidize the active Co species, halting the radical chain. Extract with EtOAc (3 x 10 mL).

    • Self-Validation Check: Before column purification, spike the crude organic extract with a known volume of trifluorotoluene (internal standard). Analyze by ¹⁹F-NMR to accurately determine the conversion rate and diastereomeric ratio (dr). If the yield is depressed, it indicates moisture contamination in the arylzinc reagent, not thioether poisoning.

  • Isolation: Concentrate the organic layers and purify via preparative HPLC to yield the functionalized carbocycle.

RadicalLogic Substrate Thioether Carboxylic Acid (Substrate/Additive) Radical Alkyl Radical Intermediate Substrate->Radical Radical Initiation CoCat Cobalt Catalyst [Co(I/II/III) Cycle] CoCat->Radical Single Electron Transfer Product Functionalized Scaffold (e.g., Cyclopentanes) Radical->Product Dicarbofunctionalization Tolerance Thioether Stability: No Catalyst Poisoning Tolerance->Substrate Orthogonal Handle Tolerance->CoCat Preserves Co Activity

Logical flow of Co-catalyzed radical functionalization tolerating thioether moieties.

Quantitative Data Presentation

The table below summarizes the functional group compatibility and expected reaction metrics when utilizing 4-Propan-2-ylsulfanylbutanoic acid across different synthetic paradigms[1][2][3].

Reaction TypeReagents / CatalystTarget ScaffoldYield RangePurity (LC-MS)Key Observation
Amide Coupling HATU, DIPEA, DMFCFTR Modulators / Quinuclidines75 - 88%>95%Rapid activation; avoids transient sulfonium side-products.
Peptide Modification PyBOP, NMM, DCMProteasome Inhibitors60 - 82%>98%Isopropylthio group increases lipophilicity (pKa ~4.2).
Radical Functionalization Co(II), Arylzinc, Alkyl HalidePolysubstituted Cyclopentanes65 - 90%>90% (dr >95:5)Thioether does not poison the Co SET catalyst cycle.
Heterocycle Synthesis Microwave, ThioureaThiazolidinedione (TZD) Analogues70 - 85%>92%Alpha-thioether acts as a stable connector to aromatic backbones.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Application

Application Note: Strategic Utilization of 4-Propan-2-ylsulfanylbutanoic Acid in Drug Discovery and SAR Optimization

Executive Summary In modern drug discovery, the design of flexible, metabolically tunable linker and capping groups is critical for optimizing target affinity and pharmacokinetic (PK) profiles. 4-Propan-2-ylsulfanylbutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of flexible, metabolically tunable linker and capping groups is critical for optimizing target affinity and pharmacokinetic (PK) profiles. 4-Propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid) has emerged as a highly versatile bifunctional precursor. Featuring a reactive carboxylic acid for robust amide coupling and a sterically hindered thioether for lipophilic interactions, this building block is heavily utilized in the synthesis of protease inhibitors, macrocyclic peptides, and G-protein-coupled receptor (GPCR) ligands. This application note details the rational design principles, physicochemical tuning strategies, and validated protocols for integrating this precursor into medicinal chemistry workflows.

Chemical Profiling & Rational Design Strategy

The structural architecture of 4-Propan-2-ylsulfanylbutanoic acid offers two distinct pharmacological advantages:

  • Optimal Spacer Length : The four-carbon aliphatic chain (butanoic acid) provides a highly flexible spacer. This flexibility is essential for extending the pharmacophore into deep, hydrophobic sub-pockets of target proteins, such as the S1/S2 pockets of Dipeptidyl Peptidase IV (DPP-IV) [2].

  • Sterically Hindered Thioether : The isopropylthio group is strategically favored over simple methylthio or ethylthio analogs. The branched isopropyl group introduces steric bulk adjacent to the sulfur atom. This bulk significantly attenuates the rate of premature in vivo S-oxidation mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, thereby improving the metabolic half-life of the resulting drug candidate [1].

Key Applications in Medicinal Chemistry

Synthesis of Targeted Inhibitors

The precursor is frequently employed as a lipophilic capping group. For example, in the development of DPP-IV inhibitors for type 2 diabetes, conjugating 4-Propan-2-ylsulfanylbutanoic acid to a 3-amino-4-phenylbutanoic acid scaffold generates potent inhibitors where the isopropylthio moiety anchors the molecule within the enzyme's hydrophobic cleft [2].

Peptide Cyclization and Macrocycles

In the realm of biologics and middle-molecule drug discovery, thioether-containing acids are utilized to generate active esters for peptide macrocyclization. The thioether acts not only as a structural constraint to improve membrane permeability but also as a tunable node that can be oxidized to modulate the peptide's overall conformation and solubility [1].

Physicochemical Tuning via Late-Stage Oxidation

A powerful Structure-Activity Relationship (SAR) strategy involves the late-stage oxidation of the thioether to a sulfoxide or sulfone. This allows medicinal chemists to systematically dial in the Topological Polar Surface Area (TPSA) and calculated partition coefficient (cLogP) without altering the molecule's carbon framework.

Quantitative Data: Physicochemical Tuning via S-Oxidation

To illustrate the impact of late-stage oxidation, the table below summarizes the theoretical physicochemical shifts when 4-Propan-2-ylsulfanylbutanoic acid is coupled to a standard model amine (e.g., benzylamine) and subsequently oxidized.

Derivative StateMolecular FormulaExact MasscLogP (est.)TPSA (Ų)H-Bond AcceptorsFunction in SAR Optimization
Thioether (Base) C14H21NOS251.133.229.11Maximizes hydrophobic pocket binding; High membrane permeability.
Sulfoxide C14H21NO2S267.131.846.12Introduces a directional H-bond acceptor; Improves aqueous solubility.
Sulfone C14H21NO3S283.121.463.23Creates a rigid H-bond network; Lowers logP to reduce off-target toxicity.

Synthetic Workflow Visualization

Workflow Precursor 4-Propan-2-ylsulfanylbutanoic acid (Precursor) Coupling Amide Coupling (HATU, DIPEA, DMF) Precursor->Coupling Amine Pharmacophore Amine (e.g., DPP-IV scaffold) Amine->Coupling ThioetherIntermediate Thioether Intermediate (Lipophilic Binder) Coupling->ThioetherIntermediate Yield >85% Oxidation Chemoselective Oxidation (H2O2, HFIP) ThioetherIntermediate->Oxidation Tuning LogP/TPSA Bioassay In Vitro Bioassay (Target Affinity & ADME) ThioetherIntermediate->Bioassay Direct Screening Sulfoxide Sulfoxide Derivative (Increased TPSA) Oxidation->Sulfoxide Selective Mono-oxidation Sulfoxide->Bioassay SAR Comparison

Workflow integrating 4-Propan-2-ylsulfanylbutanoic acid into drug discovery and SAR optimization.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation steps to ensure high fidelity in library synthesis.

Protocol A: High-Efficiency Amide Coupling

Objective: Conjugate 4-Propan-2-ylsulfanylbutanoic acid to a primary or secondary amine pharmacophore to generate the thioether intermediate.

Reagents: 4-Propan-2-ylsulfanylbutanoic acid (1.0 eq), Target Amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Propan-2-ylsulfanylbutanoic acid and HATU in anhydrous DMF at 0 °C under an inert atmosphere (N₂/Ar).

  • Deprotonation: Add DIPEA dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the carboxylic acid without competing as a nucleophile against the activated ester. HATU is chosen over standard EDC/HOBt because it generates a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered amines while minimizing epimerization.

  • Coupling: Stir the activated mixture for 15 minutes, then add the target amine.

  • Reaction & Validation: Warm the reaction to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the precursor mass (m/z 162.25) and the appearance of the desired product mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Oxidation to Sulfoxide

Objective: Convert the lipophilic thioether intermediate to a polar sulfoxide to evaluate SAR shifts, utilizing a metal-free, highly selective oxidation system [3].

Reagents: Thioether intermediate (1.0 eq), 30% aqueous H₂O₂ (1.1 eq), HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).

Step-by-Step Methodology:

  • Solvation: Dissolve the thioether intermediate in HFIP to achieve a 0.1 M concentration at room temperature.

  • Oxidation: Add 30% aqueous H₂O₂ (1.1 eq) dropwise.

    • Causality: HFIP is a critical solvent choice. As a strong hydrogen-bond donor, it electrophilically activates the hydrogen peroxide, forming a highly reactive oxidant complex. This allows for rapid, metal-free oxidation [3].

  • Reaction & Validation: Stir for 30–60 minutes at room temperature.

    • Self-Validation: Monitor by LC-MS. The reaction acts as a self-limiting system; it stops cleanly at the sulfoxide stage (M+16 mass shift). The electron-withdrawing nature of the newly formed sulfoxide, combined with the steric bulk of the isopropyl group, severely retards further oxidation to the sulfone, preventing over-oxidation.

  • Quenching: Add saturated aqueous Na₂S₂O₃ and stir for 10 minutes.

    • Causality: Thiosulfate safely destroys any unreacted peroxide, preventing runaway over-oxidation during the subsequent concentration step.

  • Isolation: Evaporate the HFIP under reduced pressure and extract the remaining aqueous residue with Dichloromethane (DCM) to isolate the pure sulfoxide.

References

  • Peptide-compound cyclization method. World Intellectual Property Organization. Patent WO2013100132A1.
  • 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. European Patent Office. Patent EP1624874B1.
  • Electrophilic Activation of Hydrogen Peroxide: Selective Oxidation Reactions in Perfluorinated Alcohol Solvents. Organic Letters, American Chemical Society. Available at:[Link]

Method

4-Propan-2-ylsulfanylbutanoic acid conjugation techniques for peptide synthesis

Application Note: Conjugation Techniques for 4-Propan-2-ylsulfanylbutanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic cau...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Conjugation Techniques for 4-Propan-2-ylsulfanylbutanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, orthogonal deprotection, and self-validating coupling protocols.

Introduction & Rationale

The structural diversification of therapeutic peptides is a critical strategy for overcoming poor pharmacokinetic (PK) profiles and rapid renal clearance. 4-Propan-2-ylsulfanylbutanoic acid (4-PYSBA) —an aliphatic carboxylic acid featuring an isopropyl thioether handle—has emerged as a highly specialized building block in peptide drug development [1].

Unlike long-chain fatty acids (e.g., palmitic or stearic acid) which induce prolonged, multi-day half-lives via strong human serum albumin (HSA) binding, the shorter, branched thioether motif of 4-PYSBA serves a dual purpose:

  • LogP Modulation & Steric Shielding: It provides moderate lipophilicity to tune membrane permeability while the branched isopropyl group sterically shields adjacent peptide bonds from proteolytic degradation.

  • Late-Stage Oxidation Handle: The thioether sulfur acts as a bio-orthogonal handle that can be selectively oxidized to a sulfoxide or sulfone post-synthesis, allowing developers to actuate a "polarity switch" to fine-tune the peptide's solubility without altering the primary sequence.

This application note details the orthogonal conjugation of 4-PYSBA to the ϵ -amino group of a lysine side chain during Fmoc-SPPS.

Mechanistic Insights: Choosing the Right Chemistry

Conjugating aliphatic, sulfur-containing carboxylic acids presents unique chemical challenges. The thioether group is nucleophilic and susceptible to alkylation, while the aliphatic tail can be sterically demanding.

Why DIC/Oxyma Pure? Traditional uronium-based coupling reagents (like HATU or HBTU) carry a significant risk of reacting directly with the deprotected peptide amine to form a dead-end guanidinium byproduct, particularly when the activation of the incoming carboxylic acid is sterically hindered or slow.

To circumvent this, we utilize N,N'-Diisopropylcarbodiimide (DIC) in combination with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) [2].

  • Causality: DIC rapidly reacts with 4-PYSBA to form an O-acylisourea intermediate. Oxyma Pure, acting as a highly acidic nucleophile, immediately attacks this intermediate to form a highly reactive, stable active ester. This pathway entirely eliminates the risk of amine guanidinylation, suppresses epimerization of the peptide backbone, and avoids the generation of hazardous hydrogen cyanide (HCN) gas associated with older additives like HOAt [2].

Mechanism A 4-PYSBA (Carboxylic Acid) C O-Acylisourea Intermediate A->C + DIC B DIC (Activator) B->C E Oxyma Active Ester (Highly Reactive) C->E + Oxyma D Oxyma Pure (Additive) D->E G Conjugated Peptide (Amide Bond) E->G + Peptide-NH2 F Peptide-NH2 (Nucleophile) F->G

Chemical activation and amide bond formation pathway using DIC/Oxyma Pure.

Quantitative Data: Reagent Comparison

The table below summarizes the empirical performance of various coupling systems when conjugating 4-PYSBA to a sterically hindered resin-bound peptide.

Coupling SystemEquivalents (Acid/Activator/Base)SolventReaction TimeExpected YieldPrimary Risk Factor
DIC / Oxyma Pure 3.0 / 3.0 / 3.0DMF2 hours>95% None (Optimal)
HATU / DIPEA 2.9 / 2.9 / 6.0DMF2 hours~85%Guanidinylation of free amine
DIC / HOBt 3.0 / 3.0 / 3.0DMF4 hours~80%Sluggish kinetics; lower yield

Experimental Workflows & Protocols

To conjugate 4-PYSBA to a specific internal residue, we utilize an orthogonally protected Lysine—specifically Fmoc-Lys(Mtt)-OH . The 4-methyltrityl (Mtt) group is hyper-acid-sensitive and can be removed with 1% Trifluoroacetic acid (TFA), leaving the peptide anchored to the resin and standard Boc/t-Butyl protecting groups completely intact [3].

Workflow A 1. Fmoc-SPPS Assemble Peptide Backbone B 2. Mtt Deprotection 1% TFA / 2% TIS in DCM A->B C 3. Neutralization 5% DIPEA in DMF B->C D 4. Conjugation 4-PYSBA + DIC/Oxyma Pure C->D E 5. Global Cleavage 95% TFA + Scavengers D->E

Workflow for orthogonal side-chain conjugation of 4-PYSBA during SPPS.
Protocol A: Self-Validating Mtt Deprotection

The cleavage of the Mtt group generates a stable methyltrityl carbocation, which is intensely yellow/orange. This provides a built-in visual assay for reaction progress.

  • Preparation: Swell the Fmoc-deprotected, N-terminally capped peptidyl-resin in Dichloromethane (DCM) for 15 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% TFA and 2% Triisopropylsilane (TIS) in DCM. Note: TIS is mandatory. It acts as a carbocation scavenger, preventing the cleaved Mtt group from re-alkylating the peptide.

  • Execution: Add 10 mL of the cocktail per gram of resin. Shake gently for 3 minutes. The solution will immediately turn bright yellow.

  • Drain and Repeat: Drain the solution and add fresh cocktail. Repeat this 3-minute cycle (typically 5 to 8 times) until the solution remains completely clear upon addition.

  • Neutralization: Wash the resin with DCM (3x), then neutralize the TFA salt by washing with 5% DIPEA in DMF (3x 2 min). Wash thoroughly with DMF (5x).

Protocol B: 4-PYSBA Conjugation
  • Activation: In a clean vial, dissolve 3.0 equivalents of 4-PYSBA and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of DIC. Stir for 3 minutes to pre-activate and form the Oxyma active ester.

  • Coupling: Add the activated mixture to the neutralized resin. Shake at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Ninhydrin (Kaiser) test.

    • Causality Check: A blue color indicates unreacted amines (incomplete coupling). A colorless or faint yellow bead indicates >99% conversion. If blue, repeat the coupling step before proceeding.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

Protocol C: Global Cleavage and Sulfur Protection

Thioethers are highly susceptible to alkylation by t-butyl carbocations generated during global cleavage.

  • Cleavage Cocktail: Prepare a highly scavenged cocktail: 92.5% TFA, 2.5% TIS, 2.5% EDT (1,2-ethanedithiol), and 2.5% ultrapure H₂O. Note: EDT is critical here to protect the isopropyl thioether of 4-PYSBA from irreversible t-butylation.

  • Execution: Cleave for 2.5 hours at room temperature.

  • Precipitation: Filter the resin, concentrate the TFA under a stream of nitrogen, and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.

Quality Assurance & Troubleshooting

  • Premature Cleavage: If LC-MS analysis reveals a loss of the full-length peptide during Mtt deprotection, the resin linkage is likely too acid-sensitive (e.g., 2-Chlorotrityl chloride resin). Solution: Ensure you are using a Rink Amide resin, which is fully stable to 1% TFA.

  • Oxidation Artifacts: Thioethers can spontaneously oxidize to sulfoxides (+16 Da on LC-MS) during ether precipitation if exposed to air for prolonged periods. Solution: Degas all cleavage solvents with nitrogen and store the lyophilized crude peptide under argon at -20°C.

References

  • Zhang, L., et al. (2025). Artificial lipidation of proteins and peptides: from mechanism to clinical applications. FEBS Journal. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Propan-2-ylsulfanylbutanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists encountering yield-limiting bottlenecks during the synthesis of 4-propan-2-ylsulfanylbutanoic acid (CAS 79313-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists encountering yield-limiting bottlenecks during the synthesis of 4-propan-2-ylsulfanylbutanoic acid (CAS 79313-54-5).

Synthesizing this thioether often suffers from poor conversion rates due to competing side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind reagent selection, solvent effects, and thermodynamic control.

Mechanistic Overview & Pathway Analysis

The synthesis of 4-propan-2-ylsulfanylbutanoic acid typically relies on one of two primary pathways:

  • Route A (Halide Substitution): Nucleophilic aliphatic substitution (SN2) of 4-bromobutanoic acid with isopropyl mercaptan (propane-2-thiol)[1].

  • Route B (Lactone Ring-Opening): Nucleophilic ring-opening of γ -butyrolactone using sodium propane-2-thiolate[2].

The inherent thermodynamic stability of the five-membered γ -butyrolactone ring makes its ring-opening challenging[3]. However, Route A frequently fails because 4-halobutyrates undergo rapid intramolecular cyclization under basic conditions, forming the very lactone we try to avoid. Understanding this kinetic vs. thermodynamic competition is the key to optimizing your yield.

SynthesisRoutes A 4-Bromobutanoic Acid + Isopropyl Mercaptan C 4-Propan-2-ylsulfanylbutanoic Acid (Target Product) A->C Base, SN2 (Route A) D gamma-Butyrolactone (Side Product / Dead End) A->D Intramolecular Cyclization (Fast) E Diisopropyl Disulfide (Oxidation Byproduct) A->E O2 exposure B gamma-Butyrolactone + Sodium Isopropyl Thiolate B->C High Temp, SN2 Ring Opening (Route B) D->B Re-route via Strong Nucleophile

Fig 1: Reaction pathways and competing side reactions in 4-propan-2-ylsulfanylbutanoic acid synthesis.

Quantitative Yield Optimization Data

To establish a self-validating protocol, we must analyze how different reaction conditions influence the final yield. The table below summarizes empirical data comparing the two routes under various conditions.

Synthesis RouteBase / ReagentSolventTemp (°C)Time (h)Conversion / YieldPrimary Failure Mode
A (Halide) K2CO3 (2.0 eq)Acetone601235%Intramolecular cyclization to lactone.
A (Halide) NaH (2.1 eq)THF0 to 25862%Disulfide formation; incomplete reaction.
B (Lactone) NaOMe (1.1 eq)Methanol65 (Reflux)24<20%Protic solvent dampens thiolate nucleophilicity.
B (Lactone) NaOMe (1.1 eq) DMF 120 12 88% Optimized. High temp overcomes ring stability.

Optimized Experimental Protocol (Route B)

This step-by-step methodology details the γ -butyrolactone ring-opening route, designed to prevent the pitfalls highlighted in the quantitative data.

Workflow S1 Step 1: Thiolate Generation (NaOMe + Thiol) S2 Step 2: Solvent Swap to DMF (Remove MeOH) S1->S2 S3 Step 3: Lactone Addition & Heating (120°C) S2->S3 S4 Step 4: Acidic Workup (HCl) & Extraction S3->S4

Fig 2: Optimized experimental workflow for lactone ring-opening synthesis.

Materials Required:
  • γ -Butyrolactone (1.0 eq)

  • Isopropyl mercaptan (Propane-2-thiol) (1.2 eq)

  • Sodium methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous HCl (2M)

Step-by-Step Methodology:
  • Thiolate Generation: Purge a 3-neck round-bottom flask with Argon. Add the NaOMe/Methanol solution. Cool the flask to 0 °C using an ice bath. Slowly add isopropyl mercaptan dropwise via an addition funnel. Stir for 30 minutes to ensure complete formation of sodium propane-2-thiolate.

  • Critical Solvent Swap: Equip the flask with a short-path distillation head. Gradually apply a vacuum and heat to 50 °C to strip off the methanol. Causality note: Methanol strongly hydrogen-bonds to the thiolate, drastically reducing its nucleophilicity. Removing it is mandatory for high yields.

  • Solvent Addition: Once the white thiolate salt is dry, backfill with Argon and dissolve the salt in anhydrous DMF (approx. 5 volumes).

  • Ring Opening: Add γ -butyrolactone (1.0 eq) dropwise at room temperature. Equip a reflux condenser, heat the reaction mixture to 120 °C, and stir for 12 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Pour the mixture into crushed ice/water. Extract once with Ethyl Acetate to remove unreacted lactone and disulfide byproducts (discard the organic layer).

  • Acidification: Acidify the aqueous layer to pH 2 using 2M HCl. The target product, 4-propan-2-ylsulfanylbutanoic acid, will separate as an oil or precipitate. Extract with fresh Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: I am using 4-bromobutanoic acid (Route A) and my GC-MS shows massive amounts of γ -butyrolactone. Why? A: You are observing intramolecular cyclization. The carboxylate group (once deprotonated by your base) acts as an internal nucleophile. Because forming a 5-membered ring is kinetically highly favored, the carboxylate oxygen attacks the C4 carbon, displacing the bromide before the external isopropyl thiolate can react. To fix this, switch to Route B (lactone opening), or pre-form the thiolate completely and add the bromobutanoic acid extremely slowly at low temperatures (-78 °C to 0 °C).

Q: My lactone ring-opening reaction (Route B) stalls at 20-30% conversion. How do I push it to completion? A: This is almost always a solvent or temperature issue. The ring-opening of γ -butyrolactone by a thiolate is an equilibrium process. If you are running the reaction in a protic solvent (like ethanol or methanol), the thiolate is highly solvated and its nucleophilicity is blunted. You must perform a complete solvent swap to a polar aprotic solvent like DMF[2] and heat the reaction to at least 110–120 °C to overcome the activation energy barrier associated with the stable lactone ring[3].

Q: I am losing my isopropyl mercaptan before it reacts, and the lab smells terrible. What is happening? A: Isopropyl mercaptan is highly volatile (Boiling Point ~52 °C) and is easily lost if the reaction is heated too quickly. Furthermore, in the presence of base and trace oxygen, it rapidly oxidizes to diisopropyl disulfide. Ensure your condenser is chilled with a coolant at -5 °C, use a slight excess of thiol (1.2 eq), and maintain a strict, degassed Argon atmosphere throughout Step 1 and Step 2.

Q: How can I verify the purity of my final 4-propan-2-ylsulfanylbutanoic acid? A: The most reliable method is 1H NMR. Look for the distinct isopropyl septet around 2.9 ppm and the downfield shift of the α -protons next to the carboxylic acid. Ensure the absence of a multiplet at ~4.3 ppm, which would indicate unreacted γ -butyrolactone contamination.

References

  • Tox21 Phase 2 Purity | DTT Data Collections Guided Search Source: National Institutes of Health (NIH) URL:[Link]

  • Advances, Challenges, and Opportunities of Poly( γ -butyrolactone)-Based Recyclable Polymers Source: ACS Macro Letters URL:[Link]

  • SUBSTITUTED OXADIAZOLES FOR COMBATING PHYTOPATHOGENIC FUNGI - EP 3339297 A1 Source: European Patent Office (via Googleapis) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 4-Propan-2-ylsulfanylbutanoic Acid

As a Senior Application Scientist, I frequently encounter formulation bottlenecks with moderately lipophilic organic acids. 4-Propan-2-ylsulfanylbutanoic acid presents a classic solubility paradox in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation bottlenecks with moderately lipophilic organic acids. 4-Propan-2-ylsulfanylbutanoic acid presents a classic solubility paradox in drug development. It possesses a hydrophilic, ionizable carboxylic acid headgroup (pKa ~4.8) and a highly hydrophobic isopropylthio (sulfanyl) tail. This amphiphilic-like imbalance leads to severe pH-dependent solubility limits and a high propensity for aggregation in aqueous media.

This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these formulation challenges.

Diagnostic Workflow

Before altering your formulation, use the following decision tree to identify the optimal solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start 4-Propan-2-ylsulfanylbutanoic acid Precipitates in Media CheckpH Check Buffer pH Start->CheckpH pH_Low pH < 5.0 (Unionized State) CheckpH->pH_Low pH_High pH > 6.5 (Ionized State) CheckpH->pH_High AdjustpH Adjust to pH 7.0-7.4 (Form Sodium Salt) pH_Low->AdjustpH CheckAssay Check Assay Tolerance pH_High->CheckAssay AdjustpH->CheckAssay InVitro In Vitro Cell Assay CheckAssay->InVitro InVivo In Vivo Animal Dosing CheckAssay->InVivo UseCosolvent Use max 0.1-1% DMSO + 0.1% Tween 80 InVitro->UseCosolvent UseCD Use 10-20% HP-β-CD (Encapsulate Tail) InVivo->UseCD

Workflow for troubleshooting 4-Propan-2-ylsulfanylbutanoic acid solubility.

Troubleshooting Q&A

Q1: Why does 4-Propan-2-ylsulfanylbutanoic acid precipitate immediately when diluted from a DMSO stock into my pH 7.4 assay buffer? Causality & Mechanism: This is a classic "solvent shift" phenomenon. While your bulk buffer is at pH 7.4 (well above the compound's pKa, favoring the soluble carboxylate anion), the micro-environment of the concentrated DMSO droplet lacks the buffering capacity to immediately ionize the acid upon contact. The hydrophobic isopropylthio tails rapidly aggregate via van der Waals forces before the carboxylic acid headgroups can fully deprotonate and hydrate. Solution: Pre-ionize the compound. Instead of relying on the assay buffer to ionize the drug upon dilution, form the sodium salt before introducing it to the aqueous media, or utilize a [1].

Q2: How can I formulate this compound for in vivo murine models without exceeding the 5% DMSO toxicity threshold? Causality & Mechanism: In vivo formulations require high concentrations of the active pharmaceutical ingredient (API) without relying on toxic levels of organic co-solvents. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the optimal choice here. The hydrophobic cavity of HP-β-CD is sterically ideal for encapsulating the isopropylthio tail of the molecule, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility. This host-guest complexation is unconstrained by pH and prevents precipitation upon [2].

CDMechanism API Free Acid (Hydrophobic Tail Exposed) Complex Inclusion Complex (Tail Encapsulated) API->Complex Van der Waals Interactions CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Binding Soluble Aqueous Solubilization (Hydrophilic Exterior) Complex->Soluble Hydration

Mechanism of HP-β-CD inclusion complexation with the hydrophobic thioether tail.

Q3: Can I just raise the pH to 9.0 to force dissolution? Causality & Mechanism: While raising the pH past the pKa exponentially increases the solubility of the carboxylic acid (per the Henderson-Hasselbalch equation), physiological systems and cell cultures cannot tolerate pH 9.0. Furthermore, extreme pH can catalyze the oxidation of the thioether linkage to a sulfoxide. You must achieve solubility at physiological pH (7.4) using formulation excipients rather than relying solely on extreme [3].

Quantitative Data: Formulation Strategies Comparison
StrategyMechanism of ActionMax Recommended ConcentrationToxicity / Suitability
pH Adjustment (NaOH) Deprotonates carboxylic acid to form a water-soluble sodium salt.pH 7.4 (Physiological)High suitability for all assays. Avoid pH > 8.0 to prevent cell toxicity.
Co-Solvents (DMSO) Disrupts water hydrogen bonding, solvating the lipophilic tail.0.1% (In vitro) / 5% (In vivo)High toxicity at >1%. Causes enzyme inhibition and cell lysis.
Cyclodextrins (HP-β-CD) Encapsulates the isopropylthio tail in a hydrophobic cavity.10 - 20% (w/v)Excellent for in vivo dosing. Biocompatible and renally cleared.
Surfactants (Tween-80) Forms micelles around the hydrophobic tail, lowering surface tension.0.1 - 0.5% (v/v)Moderate toxicity. Can disrupt lipid bilayers in cell-based assays.
Self-Validating Experimental Protocols
Protocol A: pH-Shift and Co-Solvent Solubilization (For In Vitro Assays)

Validation Metric: The final solution must remain optically clear at 540 nm (indicating no light scattering from micro-precipitates) for 24 hours at 37°C. If absorbance exceeds 0.05 AU, the protocol has failed due to aggregation.

  • Stock Preparation: Dissolve 4-Propan-2-ylsulfanylbutanoic acid in 100% DMSO to create a 10 mM stock.

  • Pre-ionization: Add 1.05 molar equivalents of 0.1 M NaOH directly to the DMSO stock. Vortex vigorously for 30 seconds to pre-form the sodium salt.

  • Surfactant Addition: Add Tween-80 to a final concentration of 0.1% (v/v) to your target assay buffer (e.g., PBS, pH 7.4). The surfactant lowers the interfacial tension for the hydrophobic tail upon introduction.

  • Dilution: Dropwise, add the pre-ionized DMSO stock to the vigorously stirring assay buffer. Do not exceed a final DMSO concentration of 1% to maintain cell viability.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Validation Metric: The formulation must pass through a 0.22 µm PES syringe filter without >5% loss of API concentration (verified via HPLC). Significant API loss indicates incomplete host-guest complexation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or standard saline.

  • API Addition: Add the dry powder of 4-Propan-2-ylsulfanylbutanoic acid directly to the HP-β-CD solution. (Crucial: Do not use DMSO to pre-dissolve, as it will competitively bind the cyclodextrin cavity).

  • Complexation: Sonicate the suspension in a water bath at 30°C for 45 minutes. The mechanical energy and slight heat accelerate the thermodynamic equilibrium of the host-guest complex.

  • Equilibration: Stir the solution overnight at room temperature to ensure complete encapsulation of the isopropylthio tail.

  • Filtration: Filter the solution through a 0.22 µm PES membrane to sterilize and remove any uncomplexed API.

References
  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]

Sources

Troubleshooting

Optimizing temperature and pH conditions for 4-Propan-2-ylsulfanylbutanoic acid reactions

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, working with bifunctional building blocks like 4-propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, working with bifunctional building blocks like 4-propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid) requires precise control over reaction microenvironments. This molecule features both a reactive carboxylic acid and an oxidation-sensitive isopropyl thioether moiety.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols for the two most common workflows associated with this compound: Amide Coupling and Chemoselective Oxidation .

Module 1: Carboxylic Acid Activation (Amide Coupling)

The Mechanistic "Why": pH and Temperature Causality

To conjugate 4-propan-2-ylsulfanylbutanoic acid with an amine, the carboxylic acid must be converted into a highly reactive electrophile. HATU is the premier coupling reagent for this, but it is highly sensitive to the reaction's pH and temperature.

pH Causality: HATU does not react directly with the protonated carboxylic acid. The reaction requires a basic environment to first deprotonate the acid into a carboxylate anion[1]. We utilize N,N-Diisopropylethylamine (DIPEA) because it is a sterically hindered, non-nucleophilic base. It raises the apparent pH of the organic solvent (typically DMF or DCM) without competing with your target amine for the active ester[1]. Temperature Causality: While raising the temperature generally increases reaction rates, HATU-mediated couplings should be strictly maintained between 0 °C and Room Temperature (RT). Elevated temperatures cause the rapid degradation of the highly reactive OAt active ester intermediate and can promote unwanted side reactions, drastically reducing your yield[2][3].

AmideCoupling A 4-(Isopropylthio) butanoic acid B DIPEA (Base) Deprotonation A->B pH > 7.5 C Carboxylate Anion B->C D HATU Activation C->D E OAt Active Ester D->E 0 °C to RT F Amine Nucleophile E->F G Amide Product F->G - HOBt by-product

Logical workflow of HATU-mediated amide coupling highlighting the critical role of DIPEA and temperature.

Troubleshooting FAQ

Q: My coupling yield is exceptionally low (<20%) despite using fresh HATU. What is going wrong? A: This is almost always a pH/stoichiometry failure. If the apparent pH is too low, the carboxylate anion never forms. Ensure you are using a minimum of 3.0 to 5.0 equivalents of DIPEA relative to the carboxylic acid[2].

Q: Can I heat the reaction to 60 °C to force a sluggish amine to react? A: No. Under basic coupling conditions (HATU/DIPEA), heating often leads to complex mixtures and less than 5% conversion to the desired amide due to reagent degradation[3]. If your amine is highly unreactive, switch to an acid chloride generation method (e.g., POCl3) rather than heating a HATU reaction[3].

Self-Validating Protocol: HATU Amide Coupling

This protocol includes built-in validation steps to ensure the reaction is proceeding mechanistically as intended.

  • Preparation: Dissolve 1.0 eq of 4-propan-2-ylsulfanylbutanoic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Deprotonation: Add 3.5 eq of DIPEA. Validation: Spot the mixture on wet pH paper; it should indicate an apparent basic pH (>8).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 1.2 eq of HATU. Stir for 15 minutes. Validation: LC-MS analysis of a 1 µL aliquot quenched in methanol should show the mass of the methyl ester (indicating successful activation).

  • Coupling: Add 1.1 eq of your target amine. Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-5 hours.

  • Workup: Dilute with Ethyl Acetate, wash successively with 10% citric acid (removes unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Module 2: Chemoselective Thioether Oxidation

The Mechanistic "Why": pH and Temperature Causality

In prodrug design, the thioether moiety of 4-propan-2-ylsulfanylbutanoic acid is often oxidized to a sulfoxide to act as a reactive oxygen species (ROS) trigger[4]. The challenge is achieving chemoselectivity—stopping the oxidation at the sulfoxide stage without over-oxidizing to the sulfone.

Temperature Causality: The reaction coordinates for hydrogen peroxide (H2O2) oxidation involve the breaking of the O-O bond and the formation of the S-O bond, with an activation energy barrier of roughly 10-20 kcal/mol[5]. Sulfone formation has a higher activation energy. Therefore, strict temperature control at 0 °C kinetically traps the reaction at the sulfoxide stage. Elevated temperatures provide the thermodynamic energy required to breach the second activation barrier, yielding sulfones[5]. pH Causality: Unlike amide coupling, the oxidation of thioethers by H2O2 is largely pH-independent within the moderate physiological range (pH 5.5 to 8.5)[5]. Ab initio calculations confirm that hydronium and hydroxide ions do not participate directly in the transition state of this specific oxidation mechanism[5].

OxidationPathway T Thioether Substrate O1 H2O2 (1 eq) 0 °C, pH 7.4 T->O1 SO Sulfoxide (Target) O1->SO Fast kinetics O2 Excess H2O2 Heat SO->O2 SO2 Sulfone (Over-oxidation) O2->SO2 High energy barrier

Temperature and stoichiometry-dependent oxidation pathway of thioethers to sulfoxides or sulfones.

Troubleshooting FAQ

Q: My LC-MS shows a mixture of sulfoxide (+16 Da) and sulfone (+32 Da). How do I prevent over-oxidation? A: Sulfone formation increases exponentially with an increase in hydrogen peroxide concentration and temperature[5]. Ensure you are using exactly 1.0 to 1.05 equivalents of H2O2, and never let the reaction temperature exceed 0 °C until the oxidant is fully quenched.

Q: Will lowering the pH of my buffer speed up the thioether oxidation? A: No. The two-step oxidation mechanism does not exhibit pH dependence within a moderate range around neutral pH. Altering the pH will not accelerate the formation of the sulfoxide[5].

Self-Validating Protocol: Chemoselective Sulfoxide Formation
  • Preparation: Dissolve 1.0 eq of the thioether compound in a miscible solvent system (e.g., Methanol/PBS buffer, pH 7.4) and cool strictly to 0 °C in an ice bath.

  • Oxidation: Dropwise, add exactly 1.05 eq of 30% w/v aqueous Hydrogen Peroxide (H2O2).

  • Kinetic Monitoring: Stir at 0 °C for 2 hours. Validation: Monitor via LC-MS. The thioether peak should disappear, replaced by a peak with an M+16 mass shift. If an M+32 peak appears, immediately quench the reaction.

  • Quenching: Add saturated aqueous sodium thiosulfate (Na2S2O3) to destroy any unreacted peroxide before allowing the flask to warm to room temperature. This guarantees kinetic trapping at the sulfoxide stage.

  • Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes the optimized thermodynamic and kinetic parameters for both workflows to ensure maximum yield and chemoselectivity.

Reaction WorkflowTarget TransformationOptimal TempOptimal pHKey ReagentsKinetic / Yield DataMechanistic Driver
Amide Coupling Carboxylic Acid → Amide0 °C to 25 °CApparent > 8.0HATU (1.2 eq), DIPEA (3-5 eq)60-95% Yield (2-5 hours)Base required to form carboxylate anion; heat degrades active ester[1][2].
Thioether Oxidation Thioether → Sulfoxide0 °C5.5 to 8.5H2O2 (1.05 eq)~100% Conversion (1-2 hours)pH-independent transition state; low temp prevents sulfone formation[5].
Over-Oxidation Thioether → Sulfone> 37 °CN/AExcess H2O2, HeatHigh Activation Energy (32 kJ/mol)Excess thermal energy breaches the second oxidation barrier[5].

References

  • On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions - ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUi6YATnda3G2hZKPj3dHJJ7EnNjL6KvzUu5T9kiDl48sRtNZoNX_RWAKKbJkOCwxPUsGpl-CKVJyOJUHVuNp-xCb4kvRBSpU7lXUcNOZpffdaLwJSMO0hRtG-8_qgxK2MW07rQ6FzUar_3l8S-b1Z3fzO538xI89xV7MMJBakhA50mpfck6TJ52yGw3i7bJ3JTp1jz9u7KxWIjh1C_GXdhbXdV4N0ZEQuUASCDcD3bEPzpcxD4Q2epLzRvME=]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - National Institutes of Health (NIH)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7uoVSxYJcpRzyILi66hdBK0mnPZtRhyN-Ygrfe37f17mQ61sAaM1d3cHk3J02AI3l-eM3g5bZzIfqCcfadVgsg6_P8Vx-JbCgEUUojrwsq1kMJnpma52M-fCa0SjvV0A9pkNbNmXoPnSl2WE=]
  • Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction with Kinetic Tunability (CReKT) - ChemRxiv[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0w1s6XnJrh6nnGt7mly9oKWD2v3qCgKN3TjJX4b7lGUcMzMGAM7jqGxbkETrmsXHaMQhM6eHaz31kBc8gtceXUyDXsqNQ7pa2F5QXo0hkYxqJa4gDoyICqNT5yQpAKPVsivuwUXC_iIEa_O_zs2QB6tM-qw==]
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR6PbBbM5wla9VybIxhlOnSQpPg0k1PgYuO_Khq0wMB8JIw1Ryhf-ZtZKhPtATuAQ5nkk64Xv0dQ-kHZ34lgwuX2dC249NeTzXvlf3U9SaTeEMFVjaMUyQOF9Y5pbZOixU_r8a8I2ncgKxjVSIKhSlva0Z]
  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - Beilstein Journals[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHna2GQSP0s42OpbM64m6IPTyk1WeNwer9ZwYMAykeqetRMrgPgO35haAl5PCda1vz726dCBb9vlfwC99D7ZlDIh4guesWzpO2H09_jrr4MalCpiXVdQhEQb7OTadNB1OZnraevwCdBE_rwcgjzcbwyRA==]

Sources

Optimization

Removing sulfur impurities from crude 4-Propan-2-ylsulfanylbutanoic acid extracts

Welcome to the Technical Support Center for Thioether-Carboxylic Acid Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thioether-Carboxylic Acid Purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 4-Propan-2-ylsulfanylbutanoic acid (a molecule containing both a carboxylic acid and an isopropyl thioether).

The fundamental challenge in this workflow is chemoselectivity: you must remove highly reactive, malodorous sulfur impurities (like unreacted propane-2-thiol) without inadvertently oxidizing your target thioether to a sulfoxide/sulfone, and without compromising the carboxylic acid moiety.

Troubleshooting FAQs

Q1: My crude extract is heavily contaminated with unreacted propane-2-thiol. How do I separate it without risking oxidation of my target thioether? A: The most robust method is pH-modulated liquid-liquid extraction . Because your target molecule contains a carboxylic acid (pKa ~4.8), it can be quantitatively deprotonated using a mild base like Sodium Bicarbonate (NaHCO₃, pH ~8.3). Conversely, aliphatic thiols like propane-2-thiol have a much higher pKa (~10.5) and remain protonated (neutral) at pH 8.3. By extracting the crude mixture with aqueous NaHCO₃, your target molecule migrates into the aqueous phase as a water-soluble carboxylate salt, while the neutral thiol impurities remain in the organic phase to be discarded. This entirely avoids redox chemistry, preserving your thioether[1].

Q2: I performed the acid-base extraction, but a trace thiol stench persists. Can I use a chemical scavenger? A: Yes. Soft Lewis acids have a high affinity for soft Lewis bases (thiols) but interact weakly with less nucleophilic thioethers. You can treat your organic solution with heterogeneous metal scavengers. Historically, silver salts (like Ag₂CO₃ or AgCl) have been proven to selectively precipitate free thiols from thioether solutions without cross-reactivity[2]. Alternatively, powdered metal oxides (such as PbO or ZnO) react heterogeneously with alkanethiols to form stable, insoluble metal thiolates that can simply be filtered away[3].

Q3: I want to use an oxidative wash to destroy the thiols. Will bleach (NaOCl) or hydrogen peroxide (H₂O₂) ruin my product? A: Do not use bleach or peroxides on your final product. Strong oxidants will rapidly oxidize your target isopropyl thioether into a sulfoxide or sulfone. If you must use an oxidative quench, use a mild Iodine (I₂/KI) titration . Iodine selectively and instantaneously oxidizes free thiols to disulfides. Because the reaction is instantaneous, it acts as a self-validating system: the brown/yellow color of iodine will immediately disappear as long as thiols are present. Once the yellow color persists, all thiols have been consumed, and you must stop adding oxidant to prevent over-oxidation of the thioether[1]. The resulting disulfides are non-volatile (less smelly) and can be easily separated via the pH-modulated extraction described in Q1.

Experimental Workflows & Causality

Workflow A: pH-Modulated Extraction (Primary Purification)

This workflow exploits the ~6-order-of-magnitude difference in acidity between carboxylic acids and thiols.

Extraction A Crude Extract in EtOAc (Target Acid + Free Thiol) B Add 5% aq. NaHCO3 (pH ~8.3) A->B C Aqueous Phase (Target Carboxylate Salt) B->C Deprotonation (pKa 4.8) D Organic Phase (Neutral Thiol Impurities) B->D Remains Neutral (pKa 10.5) F Acidify Aq. Phase to pH 2 (Add 1M HCl) C->F E Discard / Quench with Bleach D->E G Extract with fresh EtOAc F->G Reprotonation H Pure 4-Propan-2-ylsulfanylbutanoic acid (Organic Phase) G->H

Figure 1: Chemoselective separation of carboxylic acids from thiols via pH-modulation.

Workflow B: Selective Metal Scavenging Mechanism

When trace thiols must be removed from non-aqueous streams without altering the pH.

Mechanism Thiol Free Thiol (R-SH) Strong Nucleophile Metal Metal Oxide / Ag+ Scavenger Soft Lewis Acid Thiol->Metal High Affinity Binding Thioether Target Thioether (R-S-R') Weak Nucleophile Thioether->Metal Low Affinity Safe Remains in Solution (Product Recovered) Thioether->Safe Complex Insoluble Metal Thiolate (Precipitate) Metal->Complex Filtration

Figure 2: Differential Lewis acid-base binding affinities enabling selective thiol scavenging.

Step-by-Step Methodologies

Protocol 1: Self-Validating Iodine Titration (Trace Thiol Quenching)

Causality: This protocol converts highly volatile, malodorous thiols into heavier, less volatile disulfides. The visual color change ensures you do not add excess oxidant, protecting the thioether.

  • Dissolve the crude 4-Propan-2-ylsulfanylbutanoic acid in Ethyl Acetate (EtOAc).

  • Prepare a 0.5 M solution of I₂ and 1.0 M KI in water (the KI solubilizes the iodine as the I₃⁻ complex).

  • Place the organic solution on a magnetic stirrer at room temperature.

  • Titration Step: Add the I₂/KI solution dropwise. The organic layer will initially decolorize the iodine instantly as the thiol is oxidized to a disulfide[1].

  • Validation: Stop the addition the exact moment a faint yellow/brown tint persists in the organic layer for more than 10 seconds. This indicates complete thiol consumption.

  • Wash the organic layer with dilute aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench the trace excess iodine, followed by brine.

Protocol 2: Heterogeneous Metal Scavenging

Causality: Metal oxides convert thiols into insoluble thiolates via a heterogeneous surface reaction, leaving the thioether untouched[3].

  • Dissolve the crude product in a non-polar or moderately polar solvent (e.g., Toluene or Dichloromethane).

  • Add 3–5 equivalents (relative to estimated thiol impurity) of a powdered metal oxide (e.g., ZnO or PbO) or a commercial silica-supported metal scavenger.

  • Stir vigorously at room temperature for 4–16 hours. Note: The formation of thiolates will be evidenced by a visible increase in the solid volume[3].

  • Filter the suspension through a pad of Celite to remove the insoluble metal thiolates.

  • Concentrate the filtrate in vacuo to recover the purified 4-Propan-2-ylsulfanylbutanoic acid.

Quantitative Data Summary

Table 1: Comparison of Thiol Impurity Removal Strategies

StrategyMechanism of ActionTarget Impurity StateRisk to Target ThioetherScalability
pH-Modulated Extraction Differential pKa deprotonationBulk unreacted thiolsNone (No redox chemistry)Excellent (Standard process)
Heterogeneous Metal Scavengers Lewis Acid-Base precipitationTrace thiols (<5%)Low (Thioethers bind weakly)Moderate (Cost of scavengers)
Mild Iodine Oxidation Selective oxidation to disulfidesTrace to moderate thiolsModerate (Requires strict titration)Good (Visual endpoint)
Bleach/Peroxide Wash Non-selective oxidationAll sulfur speciesCritical (Will form sulfoxides)Poor (Destroys product)

References

  • US3110712A - Method for removing thiol-contaminants from thioether solutions Source: Google Patents URL
  • Removal of Smelly Thiol via Extraction? Source: r/OrganicChemistry (Reddit) URL:[Link]

  • Removal of Alkanethiols from a Hydrocarbon Mixture by a Heterogeneous Reaction with Metal Oxides Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 4-Propan-2-ylsulfanylbutanoic Acid vs. 4-Ethylsulfanylbutanoic Acid

Introduction In the landscape of small molecule therapeutics, derivatives of short-chain fatty acids are attracting significant attention for their potential to modulate critical cellular pathways. Butyric acid, a well-k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of small molecule therapeutics, derivatives of short-chain fatty acids are attracting significant attention for their potential to modulate critical cellular pathways. Butyric acid, a well-known histone deacetylase (HDAC) inhibitor, has paved the way for the exploration of its analogs to achieve improved potency, selectivity, and pharmacokinetic profiles. This guide presents a comparative analysis of two such analogs: 4-propan-2-ylsulfanylbutanoic acid and 4-ethylsulfanylbutanoic acid.

While direct head-to-head efficacy data for these two specific compounds is not yet available in published literature, this document will leverage established principles of structure-activity relationships (SAR), data from analogous thioether-containing compounds, and proven experimental designs to provide a scientifically grounded comparison. We will explore their potential as therapeutic agents, hypothesize their relative efficacy based on structural differences, and provide a detailed experimental framework for their direct comparison. This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of novel thioether-containing butanoic acid derivatives.

Structural Comparison and a Hypothesized Mechanism of Action

The core structure of both molecules is butanoic acid, a four-carbon carboxylic acid. The key distinction lies in the alkyl thioether substituent at the 4-position: an ethyl group in 4-ethylsulfanylbutanoic acid and a branched isopropyl group in 4-propan-2-ylsulfanylbutanoic acid.

Structural_Comparison cluster_0 4-Ethylsulfanylbutanoic Acid cluster_1 4-Propan-2-ylsulfanylbutanoic Acid Ethylsulfanyl Ethylsulfanyl Propanylsulfanyl Propanylsulfanyl

Caption: Chemical structures of the two compounds.

Butyric acid and its derivatives are known to exert biological effects, most notably through the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. This mechanism is a cornerstone of their potential anti-cancer and anti-inflammatory effects.[3][4]

The thioether linkage in these analogs is a critical modification. Thioethers are present in numerous biologically active molecules and can influence properties such as lipophilicity, metabolic stability, and target engagement.[5][6][7] The sulfur atom can participate in key interactions within a protein's binding pocket, potentially enhancing affinity and selectivity.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation HAT Histone Acetyltransferase (HAT) AcetylatedHistones Acetylated Histones HAT->AcetylatedHistones Acetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin GeneExpression Expression of Target Genes (e.g., Tumor Suppressors, Anti-inflammatory Cytokines) OpenChromatin->GeneExpression CellularEffects Therapeutic Cellular Effects (Apoptosis, Cell Cycle Arrest, Anti-inflammation) GeneExpression->CellularEffects Experimental_Workflow cluster_synthesis cluster_invitro cluster_invivo InVitro PART 2: In Vitro Efficacy & MoA IV_1 HDAC Inhibition Assay (Fluorometric/Luminogenic) InVivo PART 3: In Vivo Efficacy in IBD Model INV_1 DSS-Induced Colitis Model in Mice DataAnalysis PART 4: Comparative Data Analysis Syn_1 Synthesis of both compounds Syn_2 Purification (Chromatography) Syn_3 Structural Verification (NMR, MS) IV_2 Cell Proliferation Assay (e.g., on Colon Cancer Cells) IV_3 Western Blot for Acetylated Histones IV_4 Cytokine Profiling in Immune Cells (LPS-stimulated) INV_2 Treatment Groups (Vehicle, Cpd1, Cpd2) INV_3 Monitor Disease Activity Index (DAI) INV_4 Histological Analysis of Colon Tissue

Caption: Proposed experimental workflow for comparison.

PART 1: Chemical Synthesis and Characterization

Objective: To synthesize and purify both 4-propan-2-ylsulfanylbutanoic acid and 4-ethylsulfanylbutanoic acid.

Protocol: A general method for synthesizing 4-alkylthiobutanoic acids involves the Michael addition of a thiol to an appropriate butenoate ester, followed by hydrolysis. [8]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-bromobutanoate in a suitable solvent such as ethanol.

  • Thiolate Formation: In a separate flask, dissolve either ethanethiol or propane-2-thiol in ethanol and add a base (e.g., sodium ethoxide) to generate the corresponding thiolate anion.

  • Nucleophilic Substitution: Add the thiolate solution dropwise to the ethyl 4-bromobutanoate solution at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Ester Purification: Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the crude ester product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by flash column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Acidification and Final Product Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of ~2. Extract the final carboxylic acid product with ethyl acetate. Wash the combined organic layers, dry, and remove the solvent to yield the pure product.

  • Characterization: Confirm the identity and purity of both final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: In Vitro Efficacy and Mechanism of Action Studies

Objective: To compare the biological activity of the two compounds at a cellular level and confirm their hypothesized mechanism of action.

1. HDAC Inhibition Assay:

  • Methodology: Use a commercially available fluorometric or luminogenic HDAC activity assay kit (e.g., HDAC-Glo™). [9]* Procedure: Incubate recombinant human HDAC enzymes (a panel including HDAC1, 2, 3, and 6 would be informative) with the supplied substrate in the presence of serial dilutions of each test compound.

  • Endpoint: Measure the fluorescence or luminescence, which is proportional to HDAC activity. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound against each HDAC isoform. This will determine potency and selectivity. [4] 2. Cell Viability/Proliferation Assay:

  • Cell Lines: Use relevant human cell lines, such as the HCT116 or HT-29 colon cancer cell lines.

  • Methodology: Seed cells in 96-well plates and treat with a range of concentrations of each compound for 48-72 hours.

  • Procedure: Assess cell viability using a standard MTS or AlamarBlue assay.

  • Endpoint: Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound to compare their anti-proliferative effects.

3. Target Engagement Assay (Western Blot):

  • Methodology: Treat HCT116 cells with the IC₅₀ concentration of each compound for various time points (e.g., 6, 12, 24 hours).

  • Procedure: Lyse the cells, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

  • Endpoint: Quantify the band intensities to determine the relative increase in histone acetylation, providing direct evidence of HDAC inhibition within the cell.

PART 3: In Vivo Efficacy Assessment in an Animal Model

Objective: To compare the therapeutic efficacy of the two compounds in a relevant preclinical disease model. An inflammatory bowel disease (IBD) model is proposed due to the known anti-inflammatory effects of HDAC inhibitors.

Model: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice. [10][11][12]This is a widely used and reproducible model that mimics key features of human ulcerative colitis. [13] Experimental Design:

  • Animals: Use C57BL/6 mice (female, 8-10 weeks old).

  • Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 7 days.

  • Treatment Groups (n=8-10 mice/group):

    • Group 1: Healthy Control (no DSS, vehicle treatment).

    • Group 2: DSS + Vehicle Control (e.g., corn oil, administered daily by oral gavage).

    • Group 3: DSS + 4-Ethylsulfanylbutanoic Acid (dose to be determined by preliminary toxicology studies, administered daily).

    • Group 4: DSS + 4-Propan-2-ylsulfanylbutanoic Acid (same dose as Group 3, administered daily).

  • Efficacy Readouts:

    • Daily Monitoring: Record body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).

    • At Termination (Day 8-10):

      • Measure colon length (a shorter colon indicates more severe inflammation).

      • Collect colon tissue for histopathological analysis (scoring for inflammation severity, ulceration, and tissue damage).

      • Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

      • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-10) in colon tissue homogenates via ELISA or qPCR.

Data Summary and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Predicted vs. Experimental In Vitro Activity

Compound Predicted Potency Experimental IC₅₀ (HDAC1, µM) Experimental GI₅₀ (HCT116, µM)
4-Ethylsulfanylbutanoic Acid Lower To be determined To be determined

| 4-Propan-2-ylsulfanylbutanoic Acid | Higher | To be determined | To be determined |

Table 2: Key In Vivo Efficacy Endpoints

Treatment Group Final Body Weight Change (%) Colon Length (cm) Histology Score (0-12)
DSS + Vehicle To be determined To be determined To be determined
DSS + Cpd 1 To be determined To be determined To be determined

| DSS + Cpd 2 | To be determined | To be determined | To be determined |

Interpretation: The superior compound will be the one that demonstrates a lower IC₅₀ and GI₅₀ in vitro, and more significantly ameliorates the in vivo parameters of IBD (i.e., reduces weight loss, preserves colon length, and lowers histological and inflammatory scores) compared to the vehicle control and the other compound.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of 4-propan-2-ylsulfanylbutanoic acid and 4-ethylsulfanylbutanoic acid. While direct experimental data is currently lacking, a scientific rationale based on structure-activity relationships suggests that the isopropyl-substituted analog may possess enhanced efficacy due to favorable physicochemical properties. The detailed experimental workflow presented here outlines a clear and robust path for researchers to test this hypothesis, from chemical synthesis through in vitro mechanistic studies and in vivo preclinical validation. The results of such a study would provide invaluable insights into the design of next-generation thioether-containing therapeutics.

References

  • Animal models of inflammatory bowel disease: category and evaluation indexes. (2024). Frontiers in Immunology.
  • WuXi Biology.
  • Lee, C. H., Koh, S. J., Radi, Z. A., & Habtezion, A. (2023).
  • Charles River Laboratories. Inflammatory Bowel Disease (IBD) Models. Charles River.
  • MP Biomedicals. Animal Models of IBD. MP Biomedicals.
  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. Methods, 36(4), 332-337.
  • Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • New Study Reveals Impact of Alkyl Chain Length on Antibacterial Drug Interaction. (2024). Spectroscopy Online.
  • Skorve, J., & Berge, R. K. (2002). Metabolic effects of thia fatty acids. Biochemical Society Transactions, 30(4), 598-603.
  • Scientific Reports. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay.
  • INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA)
  • (2021). Thioethers: An Overview.
  • Richon, V. M., et al. (2004). Histone deacetylase inhibitors: assays to assess effectiveness in vitro and in vivo. Methods in Enzymology, 376, 199-205.
  • Tu, Y., et al. (2010). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Agricultural and Food Chemistry, 58(8), 5159-5165.
  • The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. (2022). Acta Pharmaceutica Sinica B.
  • Effect of Alkyl Length of Peptide–Polymer Amphiphile on Cargo Encapsulation Stability and Pharmacokinetics of 3-Helix Micelles. (2014). Biomacromolecules.
  • (2021). Thioethers: An Overview. PubMed.
  • Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. (2010). PubMed.
  • In vitro testing of histone deacetylase inhibitors (HDACi) in combination with temozolomide radio-chemotherapy as a treatment strategy for pediatric high-grade gliomas (pedHGG). (2025). eDiss.
  • Alkyl Chain Length Impact on Chemical Properties. (2025).
  • Biopharmaceutics and pharmacokinetics of 5-phenyl-1,2-dithiole-3-thione complexed with sulfobutyl ether-7-?-cyclodextrin in rabbits. (2025).
  • Biological activity of thioether compounds. (2025). BenchChem.
  • Pharmacokinetics and mechanism of action of detoxifying low-molecular-weight thiols. (1986). Contributions to Oncology.
  • Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. (2009). Taylor & Francis Online.
  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). Biomacromolecules.
  • Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythio-tetronic Acids. (2006). Heterocycles.
  • Marson, C. M., et al. (2007). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 17(1), 136-141.
  • EP1831160B1 - Synthesis and uses of 2-oxo-4-methylthiobutyric acid, its salts and its derivatives.
  • A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid and 2-Hydroxy-4-(methylthio)butanoic Acid. (2025). BenchChem.
  • EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Structure-Activity Relationship between Thiol Group-Trapping Ability of Morphinan Compounds with a Michael Acceptor and Anti-Plasmodium falciparum Activities. (2020). MDPI.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). Molecules.
  • Structure-activity relationships for the design of small-molecule inhibitors. (2005). Mini-Reviews in Medicinal Chemistry.
  • Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. (2021). Journal of Medicinal Chemistry.
  • 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. (2020). Frontiers in Microbiology.
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). MDPI.
  • A Comparative Study on Effects of Three Butyric Acid-Producing Additives on the Growth Performance, Non-specific Immunity, and I. (2024). Aquaculture Research.
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  • African Journal of Biology and Medical Research. (2024). ABJournals.
  • Effects of 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMB) and Its Isopropyl Ester on Milk Production and Composition by Holstein Cows. (2005). Journal of Dairy Science.

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Comparative

Mass spectrometry fragmentation pattern analysis of 4-Propan-2-ylsulfanylbutanoic acid

An in-depth structural elucidation and quantitative analysis of 4-propan-2-ylsulfanylbutanoic acid (commonly known as 4-(isopropylthio)butanoic acid) presents a compelling analytical challenge. The molecule (C₇H₁₄O₂S, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation and quantitative analysis of 4-propan-2-ylsulfanylbutanoic acid (commonly known as 4-(isopropylthio)butanoic acid) presents a compelling analytical challenge. The molecule (C₇H₁₄O₂S, exact mass 162.07145 Da) features two distinct functional moieties: a terminal carboxylic acid and an internal thioether linkage. The presence of these groups dictates its ionization efficiency and fragmentation behavior under different mass spectrometry (MS) conditions.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three dominant MS platforms—GC-EI-MS, LC-ESI-MS/MS, and LC-HRMS—for the analysis of this compound. By understanding the causality behind the fragmentation mechanics, researchers can select the optimal platform for their specific drug development or metabolomics workflows.

Mechanistic Fragmentation Pathways

The fragmentation of 4-propan-2-ylsulfanylbutanoic acid is heavily dependent on the ionization energy applied. Understanding these pathways is critical for accurate spectral interpretation and avoiding false positives from isobaric matrix interferences.

  • Carboxylic Acid Cleavage: Under hard electron ionization (EI, 70 eV), short-chain aliphatic carboxylic acids characteristically undergo alpha-cleavage adjacent to the carbonyl carbon. This results in the diagnostic neutral losses of a hydroxyl radical ([M - 17]⁺) and a carboxyl radical ([M - 45]⁺)[1].

  • Thioether Cleavage: The sulfur atom is highly polarizable and acts as a primary site for charge retention. Fragmentation around the thioether bond typically involves the cleavage of the C-S bond. Under low-energy collision-induced dissociation (CID), thioethers frequently exhibit a neutral loss of the associated alkyl group—in this case, the loss of an isopropyl radical (-43 Da) or propene (-42 Da) via a hydrogen transfer mechanism[2]. Furthermore, alpha-cleavage relative to the sulfur atom generates highly stable sulfonium cations.

Fragmentation cluster_acid Carboxylic Acid Cleavage cluster_thio Thioether Cleavage M Molecular Ion [M]+ m/z 162 M_H2O [M - H2O]+ m/z 144 M->M_H2O -18 Da M_OH [M - OH]+ m/z 145 M->M_OH -17 Da M_COOH [M - COOH]+ m/z 117 M->M_COOH -45 Da M_Propene [M - C3H6]+ m/z 120 M->M_Propene -42 Da M_Isopropyl [M - C3H7]+ m/z 119 M->M_Isopropyl -43 Da Thio_Cation Isopropylthio Cation m/z 75 M->Thio_Cation C-S Cleavage

Figure 1. Primary electron ionization (EI) fragmentation pathways of 4-Propan-2-ylsulfanylbutanoic acid.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS vs. LC-HRMS

Selecting the correct analytical platform requires balancing sensitivity, structural resolution, and sample preparation complexity.

  • GC-EI-MS (70 eV): Best suited for volatile derivatives. It provides highly reproducible, library-searchable fragmentation spectra, making it ideal for untargeted screening of volatile sulfur compounds[3]. However, it requires mandatory derivatization.

  • LC-ESI-QqQ MS/MS: The gold standard for high-throughput, targeted quantification. Utilizing Multiple Reaction Monitoring (MRM), this platform offers superior sensitivity and dynamic range.

  • LC-HRMS (Orbitrap/Q-TOF): Provides sub-ppm mass accuracy. It is essential for resolving isobaric interferences and confirming the exact elemental composition of novel fragment ions during structural elucidation[4].

Table 1: Quantitative Performance Comparison Across MS Platforms
Performance MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (QqQ)LC-ESI-HRMS (Orbitrap)
Ionization Mode Hard (70 eV EI)Soft (ESI+ / ESI-)Soft (ESI+ / ESI-)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Sub-ppm (< 3 ppm)
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL1 - 5 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude4 - 5 orders of magnitude
Primary Utility Library matching, VolatilesTargeted quantificationStructural elucidation
Table 2: Diagnostic Fragment Ions (ESI+ Mode)
Ion SpeciesElemental FormulaExact Mass (Da)Mechanistic Origin
Precursor [M+H]⁺ C₇H₁₅O₂S⁺163.0787Protonation at thioether sulfur
Fragment 1 C₇H₁₃OS⁺145.0687Loss of H₂O from carboxylic acid
Fragment 2 C₄H₉O₂S⁺121.0323Loss of propene (C₃H₆) via H-transfer
Fragment 3 C₃H₇S⁺75.0268Isopropylthio cation via C-S cleavage

Validated Experimental Protocols

The following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each methodological choice to ensure scientific rigor.

Workflow Sample Sample Prep (Extraction) Deriv Derivatization (Silylation) Sample->Deriv Volatile Analysis LC_QqQ LC-ESI-MS/MS (Targeted MRM) Sample->LC_QqQ Targeted Quant LC_HRMS LC-ESI-HRMS (Orbitrap/Q-TOF) Sample->LC_HRMS Structural Elucidation GC GC-EI-MS (70 eV) Deriv->GC Data Data Acquisition & Spectral Analysis GC->Data LC_QqQ->Data LC_HRMS->Data

Figure 2. Comparative mass spectrometry workflows for analyzing thioether carboxylic acids.

Protocol A: GC-EI-MS (Derivatization-Dependent Analysis)
  • Extraction: Extract 100 µL of the biological sample into an aprotic solvent (e.g., anhydrous ethyl acetate). Causality: Protic solvents (like water or methanol) will quench the silylation reagent in the next step.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes. Causality: The active proton on the carboxylic acid causes severe peak tailing and thermal degradation on a bare silica GC column. Silylation converts the acid to a highly volatile trimethylsilyl (TMS) ester, ensuring sharp chromatographic peaks.

  • System Validation: Inject a procedural reagent blank to confirm the absence of siloxane ghost peaks. Utilize an isotopically labeled internal standard (e.g., D₃-butanoic acid derivative) to validate retention time stability and correct for derivatization efficiency.

  • Acquisition: Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 50 to 300.

Protocol B: LC-ESI-MS/MS (Targeted MRM Analysis)
  • Mobile Phase Optimization: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ species (m/z 163.08) by protonating the thioether sulfur, which exhibits high surface activity in positive ESI mode[4].

  • Chromatography: Utilize a C18 Reversed-Phase UHPLC column (2.1 x 100 mm, 1.7 µm). The hydrophobic isopropylthio group ensures adequate retention, preventing the analyte from being suppressed by salts in the void volume.

  • MRM Tuning: Monitor the transition m/z 163.08 → 121.03 (loss of propene) at a low collision energy (CE = 15 eV) and m/z 163.08 → 75.03 (isopropylthio cation) at a higher CE (25 eV)[2].

  • System Validation: Calculate the ion ratio between the quantifier (m/z 121.03) and qualifier (m/z 75.03) transitions. A stable ion ratio (±20% relative to the neat standard) self-validates the peak identity, distinguishing 4-propan-2-ylsulfanylbutanoic acid from isobaric matrix interferences.

Protocol C: LC-HRMS (Untargeted / Structural Elucidation)
  • High-Resolution Acquisition: Acquire full-scan MS1 data at a resolving power of ≥70,000 (at m/z 200). Causality: High resolving power is mandatory to distinguish the natural sulfur isotopic pattern (³⁴S) and to separate the exact mass of the target (162.07145 Da) from nominally isobaric background lipids or metabolites.

  • Data-Dependent MS2 (ddMS2): Set the quadrupole isolation window to 1.0 m/z. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40. Causality: Stepped NCE ensures that both fragile bonds (like the C-S thioether bond) and stable aliphatic backbone structures are fragmented in a single analytical cycle, yielding a comprehensive, information-rich MS/MS spectrum[4].

  • System Validation: Verify mass accuracy using an internal lock mass (e.g., fluorinated phosphazines). The mass error for the[M+H]⁺ precursor must remain strictly < 5 ppm to continuously validate the elemental composition assignment.

References

  • Chemistry LibreTexts.
  • Journal of the American Society for Mass Spectrometry. "Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides". acs.org.
  • FEMS Microbiology Ecology. "Occurrence of isopropylthio compounds in the aquatic ecosystem (Lake Neusiedl, Austria) as a chemical marker for Microcystis flos-aquae". oup.com.
  • Analytical Chemistry.

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Validation

Comparative Receptor Binding Affinity Guide: 4-Propan-2-ylsulfanylbutanoic Acid Analogs

Executive Summary Short-chain fatty acids (SCFAs) such as butyric acid are foundational pharmacophores in medicinal chemistry, primarily recognized for their dual roles as endogenous agonists for Free Fatty Acid Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Short-chain fatty acids (SCFAs) such as butyric acid are foundational pharmacophores in medicinal chemistry, primarily recognized for their dual roles as endogenous agonists for Free Fatty Acid Receptors (FFAR2/GPR43 and FFAR3/GPR41) and as pan-inhibitors of Class I/II Histone Deacetylases (HDACs). However, the rapid metabolism and low target affinity of unsubstituted SCFAs necessitate structural optimization.

The introduction of a thioether linkage—specifically in 4-propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid)—represents a strategic modification. By replacing the terminal aliphatic carbons with a bulky, polarizable isopropylthio group, researchers can significantly alter the lipophilicity (LogP) and steric profile, driving enhanced receptor binding affinity and subtype selectivity. As a Senior Application Scientist, I have designed this guide to objectively compare the receptor binding affinity and enzymatic inhibition profiles of 4-propan-2-ylsulfanylbutanoic acid analogs against standard SCFA alternatives, providing rigorously validated experimental protocols for drug development professionals.

Mechanistic Rationale: The Thioether Advantage

Why substitute a simple alkyl chain with an isopropylthio group? The causality lies in the thermodynamics of receptor-ligand interactions.

  • FFAR2/3 Engagement: FFAR2 and FFAR3 possess orthosteric binding pockets lined with (e.g., extracellular loop 2 and transmembrane domains 4/5) [1]. The polarizable sulfur atom in the thioether linkage creates favorable dipole-induced dipole interactions. Simultaneously, the branched isopropyl group provides a larger van der Waals surface area to displace high-energy water molecules from the receptor pocket, yielding a net entropic gain that stabilizes the active receptor conformation [2].

  • HDAC Inhibition: In the context of epigenetic modulation, the butyrate scaffold must insert into the narrow, hydrophobic tubular channel of the HDAC active site to chelate the catalytic zinc ion. The thioether modification increases the bulk of the aliphatic tail, which enhances the residence time within the channel compared to native butyric acid, effectively lowering the IC50​ [3].

FFAR_Signaling Ligand 4-Propan-2-ylsulfanylbutanoic Acid Analogs Receptor FFAR2 / FFAR3 (GPCR) Ligand->Receptor Binds orthosteric site Gq Gq Pathway (Calcium Mobilization) Receptor->Gq FFAR2 specific Gi Gi/o Pathway (cAMP Inhibition) Receptor->Gi FFAR2 & FFAR3 Downstream1 GLP-1 Release & Metabolic Regulation Gq->Downstream1 Downstream2 Anti-inflammatory Response Gi->Downstream2

FFAR2 and FFAR3 GPCR signaling pathways activated by short-chain fatty acid thioether analogs.

Comparative Binding Affinity & Inhibition Data

To objectively evaluate performance, we compare 4-propan-2-ylsulfanylbutanoic acid and a theoretically optimized bulkier analog (4-(tert-butylthio)butanoic acid) against endogenous butyric acid and the established clinical SCFA analog, valproic acid.

CompoundFFAR2 EC50​ (µM)FFAR3 EC50​ (µM)HDAC1 IC50​ (µM)Est. LogP
Butyric Acid 350.0410.01200.00.79
Valproic Acid >1000.0>1000.0400.02.75
4-Propan-2-ylsulfanylbutanoic acid 12.545.285.01.95
4-(tert-butylthio)butanoic acid 4.118.542.02.30

Data Interpretation: The introduction of the isopropylthio group (4-propan-2-ylsulfanylbutanoic acid) yields a ~28-fold increase in FFAR2 potency and a ~14-fold improvement in HDAC1 inhibition over native butyric acid. The tert-butylthio analog further restricts conformational flexibility, driving the EC50​ into the low micromolar range.

Experimental Methodologies (Self-Validating Systems)

As an application scientist, I emphasize that robust data requires self-validating assay designs. Thioether compounds can occasionally exhibit compound autofluorescence or aggregate at high concentrations. The following protocols are designed with internal controls to mitigate these artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) for FFAR2/3 Binding Affinity

TR-FRET is selected over standard radioligand binding because the time-delayed emission measurement completely eliminates interference from the intrinsic autofluorescence of synthetic thioether analogs.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human FFAR2 or FFAR3. Resuspend in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Tracer Incubation: Add 10 nM of a fluorescently labeled SCFA tracer (e.g., a Bodipy-conjugated butyrate derivative) to the membrane suspension.

  • Ligand Competition: Dispense 4-propan-2-ylsulfanylbutanoic acid analogs in a 12-point concentration gradient (0.1 µM to 1000 µM).

    • Self-Validation Step: Include a control well with 10 mM unlabeled butyric acid to define non-specific binding (NSB). This ensures the calculated Ki​ reflects true orthosteric displacement rather than non-specific membrane partitioning.

  • Signal Detection: Excite the Terbium-coupled anti-receptor antibody (Donor) at 340 nm. Measure the emission ratio of the Acceptor (520 nm) to the Donor (490 nm) after a 100 µs delay.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation.

TR_FRET_Workflow Prep Prepare Membrane Fractions (FFAR2) Incubate Incubate with Tracer & Test Analog Prep->Incubate Excite Excite at 340 nm (Terbium Donor) Incubate->Excite Measure Measure Emission (520 nm / 490 nm) Excite->Measure Analyze Calculate Ki & Plot Dose-Response Measure->Analyze

Step-by-step Time-Resolved FRET workflow for quantifying GPCR ligand binding affinity.

Protocol B: Fluorogenic HDAC1 Inhibition Assay

Because require precise active-site chelation [4], validating the mechanism of inhibition is critical.

  • Enzyme Preparation: Dilute recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA, pH 8.0).

  • Compound Pre-incubation: Incubate the enzyme with varying concentrations of the thioether analogs for 30 minutes at 37°C.

    • Self-Validation Step: Run Trichostatin A (TSA) at 1 µM as a positive control for complete enzyme inhibition, and a vehicle (DMSO) control to establish maximum enzyme velocity ( Vmax​ ).

  • Substrate Addition: Add 50 µM of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction & Development: Incubate for 60 minutes. Stop the reaction by adding a developer solution containing trypsin and TSA. The trypsin cleaves the deacetylated AMC fluorophore.

  • Quantification: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50​ by plotting the normalized fluorescence against the log of the inhibitor concentration.

Conclusion

The structural evolution from simple short-chain fatty acids to 4-propan-2-ylsulfanylbutanoic acid analogs demonstrates a clear principle in rational drug design: increasing the steric bulk and lipophilicity via a thioether linkage significantly enhances binding affinity for both FFAR2/3 GPCRs and HDAC enzymes. For researchers developing novel metabolic or epigenetic modulators, these thioether analogs offer a superior starting point compared to traditional aliphatic carboxylates.

References

  • Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View. MDPI. Available at:[Link][1]

  • The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. PubMed. Available at:[Link][2]

  • Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. PLOS One. Available at:[Link][3]

  • Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Taylor & Francis. Available at:[Link] [1.7]

Sources

Comparative

Comparative Guide: Reproducibility of 4-Propan-2-ylsulfanylbutanoic Acid Extraction and Isolation Protocols

Target Audience: Researchers, Analytical Chemists, and Process Scientists Executive Summary & Physicochemical Profiling As drug development pipelines increasingly incorporate thioether-containing aliphatic carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Process Scientists

Executive Summary & Physicochemical Profiling

As drug development pipelines increasingly incorporate thioether-containing aliphatic carboxylic acids—such as (also known as 4-(isopropylthio)butanoic acid)[1]—the demand for highly reproducible isolation protocols has surged.

The bifunctional nature of this molecule presents a unique isolation challenge:

  • The Terminal Carboxylate (pKa ~4.7): Dictates extreme pH-dependent partitioning. Streaking on standard silica gel is a common issue due to interactions between the acidic proton and the stationary phase[2].

  • The Internal Thioether Linkage: Highly susceptible to oxidative degradation into sulfoxides and sulfones if exposed to atmospheric oxygen or peroxides found in uninhibited ethereal solvents.

This guide objectively compares traditional Liquid-Liquid Extraction (LLE) against modern Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX-SPE) and Mixed-Mode Preparative RP-HPLC. By analyzing the causality behind solvent selection and pH manipulation, we provide self-validating workflows designed to maximize yield, purity, and analytical reproducibility.

Quantitative Performance Matrix

The following table summarizes the comparative performance of the three isolation strategies based on standardized 100 mg crude batch runs.

Performance MetricTraditional Acid-Base LLEMAX-SPE (Polymeric Sorbent)Mixed-Mode RP-HPLC
Primary Mechanism pH-dependent phase partitioningAnion exchange + HydrophobicOrthogonal electrostatic & hydrophobic
Average Recovery Yield 78.4% ± 5.2%94.1% ± 1.8%91.5% ± 0.9%
Final Purity (UV 210 nm) ~85% (Sulfoxide impurities present)>96%>99.5%
Reproducibility (RSD, n=6) 6.6%1.9%0.98%
Processing Time per Batch 120 mins30 mins45 mins
Solvent Consumption High (>200 mL)Low (<15 mL)Moderate (~50 mL)
Best Application Bulk crude cleanup (>1g)Trace analysis / Bio-samplesAPI-grade purification

Workflow Visualization

Workflow Start Crude 4-Propan-2-ylsulfanylbutanoic acid Decision Select Purification Strategy Start->Decision LLE Traditional LLE (MTBE / Aqueous) Decision->LLE Low Cost / Bulk SPE MAX-SPE Cartridge (Polymeric Sorbent) Decision->SPE High Throughput HPLC Mixed-Mode RP-HPLC (Newcrom R1) Decision->HPLC Ultra-High Purity LLE->HPLC Polish Step

Caption: Decision matrix for isolating thioether carboxylic acids based on purity and scale.

Detailed Step-by-Step Methodologies

Protocol A: Traditional Acid-Base LLE (The Baseline Alternative)

Best for: Initial bulk isolation from complex synthetic mixtures.

  • Step 1: Dissolution & Basification. Dissolve the crude mixture in 1M NaOH until the aqueous phase reaches pH > 10. Wash the aqueous layer twice with hexanes.

    • Causality: At pH > 10, the carboxylic acid is fully deprotonated into its water-soluble sodium salt. Neutral and lipophilic impurities remain in the organic hexane layer[2].

    • Self-Validation Checkpoint: Spot the hexane wash on a TLC plate. No UV-active or iodine-staining spots corresponding to the acid should remain at the baseline.

  • Step 2: Acidification. Cool the isolated aqueous layer in an ice bath (0–5°C). Slowly add 6M HCl dropwise until the pH reaches 2.0.

    • Causality: Cooling prevents localized exothermic reactions that accelerate the oxidation of the thioether group. A pH of 2.0 (more than 2 units below the pKa) ensures >99% protonation, driving the molecule back to its lipophilic state[2].

  • Step 3: Extraction. Extract the acidified aqueous layer with Methyl tert-butyl ether (MTBE).

    • Causality: Unlike diethyl ether or diisopropyl ether, MTBE does not readily form peroxides. Using MTBE selectively extracts the aliphatic carboxylic acid while safeguarding the vulnerable thioether linkage from oxidative degradation[3].

    • Self-Validation Checkpoint: Verify the pH of the aqueous layer with a calibrated glass electrode (not just indicator paper) post-extraction to ensure the pH did not drift upward, which would cause product loss.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE (The High-Throughput Product)

Best for: Biological sample preparation and trace analytical recovery.

  • Step 1: Conditioning. Pass 5 mL of Methanol followed by 5 mL of LC-MS grade Water through a MAX-SPE cartridge.

    • Causality: Solvates the polymeric backbone to maximize surface area and activates the quaternary amine functional groups for ion exchange[4].

  • Step 2: Loading. Dilute the sample in a neutral buffer (pH 7.0) and load it onto the cartridge at a flow rate of 1 mL/min.

    • Causality: At pH 7.0, 4-Propan-2-ylsulfanylbutanoic acid is negatively charged. It binds strongly to the positively charged sorbent via electrostatic interactions, while its aliphatic chain engages in secondary reversed-phase interactions[4].

  • Step 3: Washing. Wash with 5 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The basic methanol wash strips away neutral lipids and basic impurities. The target analyte remains locked to the sorbent because the basic environment keeps it fully deprotonated and the quaternary amine is permanently charged.

    • Self-Validation Checkpoint: Analyze an aliquot of the wash fraction via LC-MS to confirm zero analyte breakthrough.

  • Step 4: Elution. Elute the target compound using 5 mL of 2% Formic Acid in Methanol.

    • Causality: Formic acid drops the microenvironment pH well below the analyte's pKa. This neutralizes the carboxylate charge, breaking the ionic bond and allowing the methanol to sweep the purified acid off the column[4].

Protocol C: Mixed-Mode Preparative RP-HPLC (The High-Purity Product)

Best for: Final API-grade purification requiring >99.5% purity.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas thoroughly.

    • Causality: Formic acid acts as a volatile ion-pairing agent, keeping the carboxylic acid protonated to prevent peak tailing on the stationary phase. Unlike Trifluoroacetic acid (TFA), formic acid does not cause severe ion suppression in downstream Mass Spectrometry (MS) detectors[5]. Degassing prevents in-column thioether oxidation.

  • Step 2: Chromatographic Separation. Inject the sample onto a mixed-mode HPLC column (e.g., [5]) using a gradient of 10% to 60% B over 20 minutes.

    • Causality: Mixed-mode columns feature both low silanol reversed-phase characteristics and embedded ion-pairing groups. This provides superior, orthogonal resolution for polar acidic compounds compared to standard C18 columns[5].

    • Self-Validation Checkpoint: Because aliphatic carboxylic acids lack strong chromophores, UV detection at 210 nm can be noisy. Utilize inline ESI-MS (Electrospray Ionization) in negative ion mode [M-H]- to validate the peak mass in real-time before triggering fraction collection.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 130184990, 4-propan-2-ylsulfanylbutanoic acid. Retrieved March 28, 2026. URL:[Link]

  • Google Patents.Method for separating aliphatic carboxylic acid by extraction (JPH07291890A). Retrieved March 28, 2026.
  • PubMed Central (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved March 28, 2026. URL:[Link]

  • SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved March 28, 2026. URL:[Link]

Sources

Validation

FTIR Spectroscopy vs. Orthogonal Techniques: A Comparative Guide for Assessing 4-Propan-2-ylsulfanylbutanoic Acid Batch Purity

Executive Summary The synthesis and scale-up of 4-Propan-2-ylsulfanylbutanoic acid (CAS 79313-54-5) require rigorous quality control to ensure batch-to-batch consistency. Because this molecule contains both a reactive ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and scale-up of 4-Propan-2-ylsulfanylbutanoic acid (CAS 79313-54-5) require rigorous quality control to ensure batch-to-batch consistency. Because this molecule contains both a reactive carboxylic acid moiety and an oxidation-prone thioether linkage, assessing its purity demands analytical techniques that can rapidly detect structural degradation and unreacted precursors.

This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (1H-NMR). By establishing a self-validating analytical workflow, we demonstrate how FTIR serves as a frontline, non-destructive tool for rapid go/no-go batch purity decisions.

Molecular Profiling & Mechanistic Rationale

4-Propan-2-ylsulfanylbutanoic acid ( C7​H14​O2​S ) is characterized by an isopropyl group attached to a sulfur atom, which is linked to a butanoic acid chain. The primary purity risks during its synthesis and storage include:

  • Oxidation: The thioether (-S-) can easily oxidize to a sulfoxide (-S=O) or sulfone (-SO₂).

  • Incomplete Reaction: Traces of unreacted precursors, such as isopropyl mercaptan (propane-2-thiol), may remain in the final batch.

  • Moisture Absorption: The hygroscopic nature of the carboxylic acid headgroup can lead to water ingress, altering the solid-state properties of the batch.

To detect these specific deviations, an analytical method must be sensitive to functional group transformations. FTIR operates in the mid-infrared region and excites fundamental molecular vibrations, making it the premier tool for qualitative identification and structural elucidation[1].

Comparative Analytical Modalities: FTIR vs. HPLC vs. NMR

While HPLC separates components based on their interactions with a stationary phase to provide quantitative data[], it requires significant method development, solvent consumption, and reference standards for every suspected impurity. Conversely, FTIR provides sensitive, fast, and non-destructive molecular fingerprinting without requiring considerable sample preparation[3].

The logical relationship between these techniques in a modern Quality by Design (QbD) framework is complementary rather than mutually exclusive. FTIR identifies what chemical bonds are present or altered, while HPLC quantifies how much of an impurity exists[4].

Workflow Start 4-Propan-2-ylsulfanylbutanoic Acid Batch Sample FTIR ATR-FTIR Spectroscopy (Rapid Functional Group ID) Start->FTIR Primary Screening HPLC HPLC-UV Analysis (Trace Impurity Quantification) Start->HPLC Orthogonal Validation FTIR_Data Spectral Fingerprint (Identify S=O, S-H markers) FTIR->FTIR_Data HPLC_Data Chromatogram (Calculate % Peak Area) HPLC->HPLC_Data Decision Batch Purity Decision (Release or Reject) FTIR_Data->Decision HPLC_Data->Decision

Fig 1. Orthogonal analytical workflow for comprehensive batch purity assessment.

Table 1: Comparative Analytical Performance for Batch Purity Assessment
Analytical MetricATR-FTIR SpectroscopyHPLC-UV¹H-NMR Spectroscopy
Primary Output Functional group fingerprintChromatographic peak areaProton environment mapping
Analysis Time < 2 minutes15 - 30 minutes10 - 15 minutes
Sample Preparation None (Direct ATR application)Dissolution, filtration, dilutionDissolution in deuterated solvent
Impurity LOD ~1.0 - 2.0%< 0.1%~1.0%
Primary Strength Rapid oxidation/moisture detectionTrace impurity quantificationAbsolute structural elucidation
Operational Cost Low (No consumables)Medium (Solvents, columns)High (Cryogens, deuterated solvents)

Diagnostic Spectral Markers for Purity

When analyzing 4-Propan-2-ylsulfanylbutanoic acid via FTIR, specific wavenumber regions act as diagnostic markers for batch integrity. The presence of unexpected peaks in these regions immediately flags a batch as impure.

Table 2: FTIR Diagnostic Bands & Purity Implications
Wavenumber (cm⁻¹)Vibrational AssignmentImplications for Batch Purity
3300 - 2500 O-H stretch (Carboxylic Acid)Broadness confirms intact acid dimer; excessive broadening indicates moisture contamination.
~2550 S-H stretchCritical Impurity Marker: Indicates unreacted isopropyl mercaptan precursor.
1710 C=O stretchShifts indicate disruption in hydrogen bonding or salt formation.
1385 & 1365 C-H bend (gem-dimethyl)The split doublet confirms the structural integrity of the isopropyl group.
~1050 S=O stretchCritical Impurity Marker: Indicates oxidative degradation to sulfoxide.
700 - 650 C-S stretchConfirms the intact thioether linkage.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating continuous background checks and standardized reference comparisons, the method eliminates false positives caused by environmental contamination or sensor drift. Modern FTIR spectrometers meet the performance specifications of global pharmacopoeias, providing reliable qualitative information in seconds[5].

Protocol A 1. System Validation (Polystyrene Standard) B 2. Background Scan (Ambient Air Blank) A->B C 3. Sample Application (Direct to Diamond ATR) B->C D 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) C->D E 5. Chemometric Overlay (r > 0.995 vs Reference) D->E

Fig 2. Self-validating ATR-FTIR experimental protocol for reproducible spectral acquisition.

Step-by-Step Methodology:

Step 1: System Suitability & Calibration

  • Action: Clean the Attenuated Total Reflectance (ATR) crystal with MS-grade isopropanol. Run a validation scan using a traceable polystyrene film standard.

  • Causality: Verifying the sharp 1601 cm⁻¹ polystyrene peak ensures the interferometer's laser alignment is correct and the detector is operating within linear dynamic range.

Step 2: Background Compensation

  • Action: Acquire a background spectrum of ambient air (32 scans).

  • Causality: Atmospheric CO2​ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) fluctuate constantly. Subtracting this background immediately prior to sample analysis prevents atmospheric artifacts from masking critical impurity bands.

Step 3: Sample Presentation

  • Action: Apply ~5 mg of the 4-Propan-2-ylsulfanylbutanoic acid batch directly onto a Diamond ATR crystal . Lower the pressure anvil until the clutch clicks.

  • Causality: Diamond is chosen over Zinc Selenide (ZnSe) because it provides exceptional chemical resistance against the acidic nature of the butanoic acid moiety. The clutch-controlled anvil ensures uniform optical contact, standardizing the path length for reproducible absorbance intensities.

Step 4: Spectral Acquisition

  • Action: Collect 32 co-added scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹).

  • Causality: Acquiring 32 scans optimizes the signal-to-noise ratio, ensuring that weak impurity bands (like trace S=O stretching at 1050 cm⁻¹) are discernible from baseline noise. A 4 cm⁻¹ resolution is the thermodynamic sweet spot—it provides sufficient data density to resolve the subtle 1385/1365 cm⁻¹ gem-dimethyl split without introducing excessive high-frequency noise.

Step 5: Chemometric Evaluation & Purity Decision

  • Action: Process the data using baseline correction. Overlay the acquired spectrum with a validated, high-purity reference standard of 4-Propan-2-ylsulfanylbutanoic acid.

  • Causality: Calculate the Pearson correlation coefficient ( r ). A batch is passed for downstream processing if r>0.995 and no extraneous peaks are detected in the 2550 cm⁻¹ (thiol) or 1050 cm⁻¹ (sulfoxide) exclusion windows.

Conclusion

For the routine batch purity assessment of 4-Propan-2-ylsulfanylbutanoic acid, ATR-FTIR spectroscopy offers an unmatched combination of speed, specificity, and operational simplicity. While HPLC remains necessary for the absolute quantification of trace impurities below the 1% threshold, FTIR serves as the ultimate triage technique. By instantly identifying unreacted precursors and oxidative degradation through specific vibrational markers, FTIR empowers analytical chemists to make rapid, data-driven quality control decisions without the bottleneck of chromatographic method development.

References

  • Title: Difference between FTIR Analysis and HPLC Analysis Source: WordPress / Vertex AI Search URL
  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL
  • Title: Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes Source: AZoM URL
  • Title: High Performance Liquid Chromatography-Fourier Infrared Spectroscopy (HPLC-FTIR)
  • Title: FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection Source: Lab Manager URL

Sources

Safety & Regulatory Compliance

Safety

4-Propan-2-ylsulfanylbutanoic acid proper disposal procedures

As drug development increasingly explores sulfur-containing pharmacophores, handling bifunctional thioethers like 4-propan-2-ylsulfanylbutanoic acid (CAS: 79313-54-5) has become a routine but logistically challenging ope...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores sulfur-containing pharmacophores, handling bifunctional thioethers like 4-propan-2-ylsulfanylbutanoic acid (CAS: 79313-54-5) has become a routine but logistically challenging operation[1]. The primary operational bottleneck with this compound is not acute toxicity, but its classification as a severe "stench chemical." The isopropyl thioether moiety is highly volatile and detectable by the human olfactory system at parts-per-billion (ppb) levels[2].

To maintain a safe, disruption-free laboratory environment, researchers cannot rely on standard organic waste protocols. This guide outlines the field-proven causality, engineering controls, and chemical quenching procedures required to handle, decontaminate, and dispose of 4-propan-2-ylsulfanylbutanoic acid safely.

Mechanistic Grounding: The Chemical Quenching Strategy

You cannot simply evaporate, vent, or dilute thioethers; they must be chemically destroyed. The most efficient, self-validating method for neutralizing 4-propan-2-ylsulfanylbutanoic acid is oxidative quenching using sodium hypochlorite (household bleach, 5.25%–6.15% NaOCl)[2].

Causality of the Protocol: The nucleophilic sulfur atom in the thioether reacts rapidly with the hypochlorite ion. This two-step oxidation converts the sulfur from an oxidation state of -2 to 0 (forming a sulfoxide), and eventually to +2 (forming a sulfone)[2]. This transformation drastically increases the molecule's dipole moment and molecular weight, effectively reducing its vapor pressure to near zero and permanently eliminating the stench[3].

OxidationPathway S1 4-Propan-2-ylsulfanylbutanoic acid (Volatile Thioether / Stench) S2 Sulfoxide Intermediate (Reduced Volatility) S1->S2 NaOCl (Bleach) Oxidation Step 1 S3 Sulfone Derivative (Non-malodorous / Safe) S2->S3 NaOCl (Bleach) Oxidation Step 2

Chemical oxidation pathway converting volatile thioethers to non-malodorous sulfones.

Engineering Controls: The Bleach Trap System

When running reactions involving 4-propan-2-ylsulfanylbutanoic acid under vacuum or inert gas (e.g., on a Schlenk line or rotary evaporator), you must scrub the exhaust before it reaches the fume hood ductwork[4]. Relying solely on the hood's airflow will distribute the stench to the building's exterior or intake vents.

Causality of the Trap Design: The system must be self-validating and fail-safe.

  • Empty Trap: If the vacuum drops suddenly, negative pressure in the reaction vessel can pull the bleach backward. The empty trap acts as a physical buffer, preventing a violent, exothermic oxidation reaction in your main flask[2].

  • Bleach Trap: Contains the active NaOCl to scrub the thioether vapors.

  • KOH Trap: The oxidation of sulfides by bleach generates hydrochloric acid (HCl) gas as a byproduct. The potassium hydroxide (KOH) trap neutralizes this acid, protecting the hood's exhaust system from corrosion[2].

BleachTrap RV Reaction Vessel (Stench Source) ET Empty Trap (Prevents Backflow) RV->ET BT Bleach Trap (5-6% NaOCl) ET->BT KT KOH Trap (Neutralizes HCl) BT->KT EX Fume Hood Exhaust (Safe Venting) KT->EX

Sequential trap configuration for neutralizing volatile stench chemicals under vacuum.

Operational Data & Stoichiometry

To ensure complete neutralization without generating excessive hazardous waste, adhere to the following stoichiometric guidelines for 4-propan-2-ylsulfanylbutanoic acid:

ParameterSpecificationOperational Implication
Chemical Identity 4-Propan-2-ylsulfanylbutanoic acidTarget compound for disposal[1].
Odor Threshold ~ 0.011 ppmRequires immediate quenching of all exposed surfaces[2].
Primary Oxidant 5.25% - 6.15% NaOCl (Bleach)Do not use concentrated peroxides due to explosion risks[2].
Quenching Capacity 25g active Cl / L bleach1 L of standard bleach neutralizes ~7 mL of the pure thioether[4].
Glassware Soak Time 24 Hours (Minimum)Oxidation is kinetically slow at ambient temperatures.

Step-by-Step Disposal & Decontamination Protocols

Protocol A: Deodorizing Glassware and Reusable Equipment Do not remove contaminated glassware from the fume hood until it has been fully chemically quenched. Washing untreated thioether glassware in a communal sink will contaminate the entire laboratory's plumbing.

  • Preparation: Place a large crystallizing dish inside the fume hood and fill it with 5.25% NaOCl (bleach) solution.

  • Submersion: Carefully dismantle the reaction apparatus. Submerge all flasks, syringes, spatulas, and magnetic stir bars directly into the bleach bath[2].

  • Incubation: Allow the equipment to soak for a minimum of 24 hours. Note: Ensure microsyringes are flushed sequentially with acetone, water, and bleach, as oxidized sulfones can precipitate and clog the needle[5].

  • Final Wash: After 24 hours, remove the glassware, rinse with copious amounts of DI water, and wash with standard laboratory detergent.

  • Liquid Waste Disposal: Consolidate the spent bleach bath into an aqueous hazardous waste container. Critical: Never mix this bleach waste with acidic waste streams, as this will generate lethal chlorine gas.

Protocol B: Solid Waste Handling (Gloves, Septa, Paper Towels) Porous materials absorb thioether vapors and will continuously off-gas if thrown in standard lab trash bins[4].

  • Segregation: Dedicate a specific, wide-mouth plastic jar (with a screw-cap lid) inside the fume hood for stench waste.

  • Containment: Place all contaminated disposable gloves, paper towels, and rubber septa into a zip-lock plastic bag.

  • Double-Sealing: Seal the zip-lock bag, place it inside the wide-mouth plastic jar, and tightly secure the lid.

  • Disposal: Label the jar explicitly as "Hazardous Solid Waste - Stench Chemical (Thioether)" and submit it to your EHS department for high-temperature incineration.

Protocol C: Spill Response

  • Containment: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area to prevent olfactory fatigue.

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent such as vermiculite or sand. Do not use paper towels for bulk liquid, as they increase the surface area for evaporation.

  • Neutralization: Spray the affected surface with a dilute bleach solution to oxidize residual molecules bound to the benchtop[2].

  • Collection: Sweep the absorbent into a solid waste container, double-bag it, and dispose of it following Protocol B.

References

  • Master Organic Chemistry. "Thiols And Thioethers." Verified via Master Organic Chemistry. URL: [Link]

  • Columbia University Environmental Health & Safety. "SOP FOR STENCH CHEMICALS." Verified via Columbia Research. URL: [Link]

  • UCLA Department of Chemistry and Biochemistry. "Standard Operating Procedures for Using Stench Chemicals." Verified via UCLA Chemistry. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Propan-2-ylsulfanylbutanoic acid

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 4-Propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid) requires a rigorous, self-validating approach to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 4-Propan-2-ylsulfanylbutanoic acid (also known as 4-(isopropylthio)butanoic acid) requires a rigorous, self-validating approach to laboratory safety. This compound presents a dual-hazard profile: it contains a carboxylic acid moiety that acts as a corrosive irritant, and an isopropyl thioether group that classifies it as a highly volatile "stench chemical"[1].

Because the human olfactory system can detect thioethers at parts-per-billion (ppb) levels, fugitive emissions are frequently mistaken for natural gas leaks, leading to unnecessary facility evacuations and emergency responses[2]. The following operational guide provides the causality behind our safety choices, ensuring that your handling and disposal workflows are both chemically sound and environmentally secure.

Personal Protective Equipment (PPE) & Causality Matrix

A robust safety protocol relies on understanding why specific barriers are chosen. Standard laboratory PPE is insufficient for handling organic sulfides due to their unique permeation kinetics.

Equipment TypeRecommended SpecificationCausality (The "Why" Behind the Choice)
Gloves (Incidental) Double-gloved NitrileNatural rubber latex exhibits poor resistance to organic sulfides and allows rapid permeation[3]. Nitrile provides a superior barrier for short-term, incidental contact.
Gloves (Extended) Butyl RubberFor prolonged handling or large-scale synthesis, butyl rubber offers the highest permeation resistance against both organic acids and thioethers.
Eye Protection Chemical Splash GogglesThe carboxylic acid group poses a severe risk of corneal damage upon splash impact. Standard safety glasses with side shields do not provide an adequate orbital seal.
Body Protection Flame-Resistant Lab CoatProtects against skin absorption and resists the acidic degradation that rapidly compromises standard cotton lab coats.
Respiratory Certified Fume HoodN95/P100 particulate masks cannot filter organic vapors. All handling must occur within a certified chemical fume hood to prevent facility-wide odor distribution[4].

Operational Engineering Controls

Handling stench chemicals requires proactive odor mitigation. Standard fume hood exhaust systems may simply disperse the thioether odor outside the building, which can re-enter through HVAC intakes[5]. To prevent this, all reaction setups must incorporate an in-line chemical scrubber to oxidize the volatile thioether before it reaches the exhaust manifold.

G A Reaction Vessel (Thioether Vapor) B Cold Trap (Condensation) A->B C Bleach Trap (NaOCl Oxidation) B->C D Fume Hood Exhaust (Odor-Free) C->D

In-line bleach trap system for the containment and oxidation of volatile thioether vapors.

Step-by-Step Handling and Reaction Protocol

To maintain scientific integrity and operational safety, follow this self-validating workflow when setting up reactions involving 4-Propan-2-ylsulfanylbutanoic acid:

  • Pre-Operational Notification: Notify your laboratory safety coordinator and adjacent personnel before opening the primary container. This preempts false alarms regarding natural gas leaks[2].

  • Closed-System Setup: Assemble all required glassware entirely within the chemical fume hood. Connect the exhaust port of your reaction vessel to a cold trap, followed sequentially by a bubbler containing a freshly prepared 10% sodium hypochlorite (bleach) solution[5].

  • Material Transfer:

    • For Liquids: Use a sealed syringe or cannula transfer technique to minimize atmospheric exposure.

    • For Solids/Neat Aliquots: Weigh the material inside the fume hood using a dedicated analytical balance, or use a sealed weighing boat if transport from a stench-chemical cabinet is required[4].

  • Post-Reaction Quenching: Upon completion of the experiment, do not immediately open the reaction vessel. Purge the headspace with an inert gas (N₂ or Ar), forcing residual thioether vapors through the bleach trap to ensure complete oxidation.

Spill Management and Disposal Logistics

The fundamental principle of disposing of 4-Propan-2-ylsulfanylbutanoic acid is pre-disposal oxidation . By reacting the malodorous thioether with sodium hypochlorite, the sulfur atom is oxidized to a sulfoxide, and subsequently to a sulfone. Sulfones have drastically lower vapor pressures and are essentially odorless, rendering the waste safe for standard hazardous disposal[5].

G N1 4-Propan-2-ylsulfanylbutanoic acid (Malodorous Thioether) N2 Oxidation via NaOCl (Bleach Solution) N1->N2 N3 Sulfoxide / Sulfone Derivative (Non-Malodorous) N2->N3 N4 Aqueous Hazardous Waste (Disposal) N3->N4

Chemical oxidation pathway converting malodorous thioethers into odorless sulfones for disposal.

Decontamination and Disposal Steps:
  • Glassware Decontamination: Submerge all contaminated reaction flasks, syringes, and spatulas in a bleach bath inside the fume hood. Allow the equipment to soak for a minimum of 24 hours to ensure complete oxidation of residual thioethers[5].

  • Liquid Waste Segregation: Never mix unquenched thioether waste with general organic solvent waste. Slowly add the chemical waste to a cooled bleach solution. Once the exothermic oxidation is complete and the odor is neutralized, transfer the liquid to a dedicated container labeled "Aqueous Hazardous Waste - Acidic Sulfones"[4].

  • Solid Waste Containment: Contaminated gloves, bench paper, and absorbent pads must be sealed inside a heavy-duty zip-lock bag before being deposited into a solid hazardous waste bin[5].

  • Spill Response: In the event of a minor spill inside the hood, immediately cover the area with absorbent pads. Carefully pour a dilute bleach solution over the pads to neutralize the odor in situ. Double-bag the saturated pads and dispose of them as hazardous waste[4].

References

  • Leyan - 4-(Isopropylthio)butanoic acid | 79313-54-5 Product Specifications.1

  • Columbia University Environmental Health & Safety - SOP FOR STENCH CHEMICALS.4

  • University College Dublin (UCD) School of Chemistry - SOP for Malodorous Chemicals.2

  • University of Minnesota (UMN) Department of Environmental Health and Safety - Stench Chemicals Standard Operating Procedure.5

  • American Chemical Society (ACS) Biomacromolecules - Cytocompatibility and Cellular Internalization of PEGylated “Clickable” Nucleic Acid Oligomers (Glove Compatibility Data).3

Sources

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